Dynemicin P
Description
(2R,3S,4R,6R,7R,14S)-2,3,6,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione has been reported in Micromonospora chersina with data available.
from Micromonospora chersina; structure given in first source
Properties
Molecular Formula |
C28H21NO9 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(2R,3S,4R,6R,7R,14S)-2,3,6,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione |
InChI |
InChI=1S/C28H21NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-9,20,25-26,29-32,36-38H,1H3/t9-,20+,25+,26-,27-,28-/m0/s1 |
InChI Key |
SMIPWYWDEUZLFV-BBURVQHASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Dynemicin P from Micromonospora chersina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin P is a member of the potent enediyne class of antitumor antibiotics, discovered as a natural product of the soil bacterium Micromonospora chersina.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting the available data on its production, purification, and physicochemical properties. While the detailed experimental protocols from the primary discovery publication were not fully accessible, this guide compiles the available information and provides inferred methodologies based on the closely related and well-documented Dynemicin A, also produced by M. chersina.
Producing Microorganism and Fermentation
This compound is produced by Micromonospora chersina strain M956-1, the same strain responsible for the production of Dynemicin A and its other analogues, Dynemicins O and Q.[1] While specific fermentation parameters for the optimal production of this compound are not detailed in the available literature, the general conditions for the cultivation of M. chersina for dynemicin production can be inferred from studies on Dynemicin A.
Culture Conditions
Successful fermentation of Micromonospora chersina for the production of dynemicins typically involves a multi-stage process, including inoculum preparation and production fermentation. The addition of an adsorbent resin to the production medium has been shown to enhance the yield of dynemicins by capturing the produced compounds and reducing feedback inhibition.
Experimental Protocol: Fermentation (Inferred)
-
Inoculum Preparation: A seed culture of Micromonospora chersina M956-1 is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28°C with shaking.
-
Production Fermentation: The production medium, typically containing soluble starch, pharmamedia, and mineral salts, is inoculated with the seed culture.
-
Adsorbent Resin: A neutral adsorbent resin, such as Diaion HP-20 or Amberlite XAD-8 (1-2% v/v), is added to the production medium prior to inoculation.
-
Incubation: The fermentation is carried out for 3-5 days at 28°C with vigorous aeration and agitation.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of M. chersina M956-1 involves a multi-step process combining solvent extraction and column chromatography. The initial discovery yielded a few milligrams of the pure compound.[1]
Extraction
The first step in the isolation process is the extraction of the dynemicin compounds from the whole fermentation broth using an organic solvent.
Chromatographic Purification
Following extraction, a series of chromatographic techniques are employed to separate this compound from other dynemicin analogues and impurities.
Experimental Protocol: Isolation and Purification
-
Solvent Extraction: The whole fermentation broth is extracted with ethyl acetate. The organic extract is then concentrated in vacuo to yield a crude extract.[1]
-
Initial Column Chromatography: The crude extract is subjected to column chromatography on Diaion SP-800.[1] This step provides a rough separation of the dynemicin complex.
-
Further Chromatographic Purification: The fractions containing the dynemicins are further purified using a variety of column chromatography techniques to isolate this compound. While the specific details of these subsequent steps are not available in the abstract of the primary literature, it can be inferred that techniques such as silica (B1680970) gel chromatography, Sephadex LH-20 chromatography, and potentially high-performance liquid chromatography (HPLC) were likely employed, as is common for the purification of this class of compounds.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined through the analysis of its spectral data. It shares the core anthraquinone (B42736) structure of the dynemicin family but differs from Dynemicin A in specific functional groups.
Spectroscopic Data
Detailed spectroscopic data for this compound is not fully available in the public domain. However, the primary literature indicates that its structure was elucidated using standard spectroscopic techniques. The table below summarizes the expected and available data.
| Property | Data |
| Molecular Formula | Not explicitly stated in the available abstract. |
| Molecular Weight | Not explicitly stated in the available abstract. |
| UV-Vis Spectroscopy | Expected to show characteristic absorptions for the anthraquinone chromophore. |
| IR Spectroscopy | Expected to show characteristic absorption bands for its functional groups, including hydroxyls, carbonyls, and aromatic moieties. |
| Mass Spectrometry | High-resolution mass spectrometry would be required to determine the precise molecular weight and elemental composition. |
| ¹H and ¹³C NMR | A full set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) would be necessary for complete structural assignment. The abstract indicates that the structure of this compound features a bridging phenylene group, a vic-diol, and an oxo group in place of the 1,5-diyn-3-ene bridge, the epoxide ring, and the carboxyl group in Dynemicin A, respectively. |
Conclusion
This compound, a novel analogue of the dynemicin family of enediyne antibiotics, has been successfully isolated from the fermentation broth of Micromonospora chersina M956-1. While the foundational discovery has been published, a comprehensive public record of the detailed experimental protocols and quantitative data for this compound remains limited. The methodologies for fermentation and the initial stages of purification have been outlined based on the available literature. Further research and publication of the detailed experimental procedures and complete spectroscopic data would be of significant value to the scientific community, particularly for those involved in natural product synthesis, drug discovery, and the development of new anticancer agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the dynemicin family of compounds.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enediynes are a class of microbial secondary metabolites renowned for their potent antitumor and antibiotic activities. Their remarkable biological function stems from a unique chemical scaffold featuring a nine- or ten-membered ring system containing a conjugated enediyne "warhead." This warhead, upon activation, undergoes a Bergman or Myers-Saito cyclization to generate a highly reactive para-benzyne diradical capable of cleaving double-stranded DNA, leading to cellular apoptosis. Among this fascinating family of natural products, the dynemicins, produced by the soil bacterium Micromonospora chersina, stand out due to their hybrid structure, which fuses an anthraquinone (B42736) core with a 10-membered enediyne ring system.[1] This guide provides a comprehensive technical overview of the biosynthesis of Dynemicin P and its related analogs, focusing on the intricate enzymatic machinery and chemical logic that govern their assembly.
The Producing Organism: Micromonospora chersina
The primary producer of the dynemicin family of compounds is Micromonospora chersina, a Gram-positive actinomycete. First isolated from a soil sample in the Gujarat State of India, this bacterium is a rich source of bioactive secondary metabolites.[1][2]
The Dynemicin Biosynthetic Gene Cluster
The genetic blueprint for dynemicin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in M. chersina.[3] This cluster harbors the genes for all the enzymes required for the construction of the dynemicin scaffold. A key feature of enediyne BGCs is the presence of a conserved "minimal enediyne cassette," which includes the genes for the enediyne polyketide synthase (PKS) and associated enzymes essential for the formation of the enediyne core.[3][4]
The Dual-Function Polyketide Synthase: DynE8
At the heart of dynemicin biosynthesis lies an iterative Type I polyketide synthase (PKS) known as DynE8.[4][5] In a remarkable display of enzymatic economy, DynE8 is responsible for the synthesis of the polyketide precursors for both the enediyne core and the anthraquinone moiety.[4][5] This dual functionality is a distinctive feature of the dynemicin pathway. DynE8 catalyzes the iterative condensation of acetate (B1210297) units to form a common β-hydroxyhexaene octaketide intermediate bound to an acyl-carrier protein.[5] This intermediate serves as the branch point for two divergent pathways leading to the two core components of the dynemicin molecule.
Biosynthetic Pathway of this compound
The biosynthesis of this compound and its analogs can be conceptually divided into four key stages:
-
Polyketide Chain Assembly and Bifurcation: DynE8 synthesizes an octaketide chain that serves as the common precursor for both the enediyne and anthraquinone moieties.[4][5]
-
Formation of the Enediyne Core: One branch of the pathway involves a series of enzymatic transformations, including desaturations and cyclizations, to form the characteristic 10-membered enediyne ring.
-
Formation of the Anthraquinone Moiety: The second branch of the pathway leads to the formation of an unusual iodoanthracene-γ-thiolactone intermediate.[5][6][7] This intermediate is a key building block for the anthraquinone portion of the molecule.
-
Coupling and Tailoring Reactions: The enediyne core and the iodoanthracene-γ-thiolactone are then coupled through a C-N bond formation.[5] Subsequent tailoring reactions, including hydroxylations and methylations, complete the biosynthesis of the final dynemicin molecule.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The biosynthetic genes encoding for the production of the dynemicin enediyne core in Micromonospora chersina ATCC53710 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C—N-Coupled Metabolites Yield Insights into Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an Anthracene Intermediate in Dynemicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
- 8. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Dynemicin P on B-DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin P, a member of the enediyne class of antitumor antibiotics, exhibits potent cytotoxic activity through its unique mechanism of action targeting B-form DNA. Its hybrid structure, comprising a DNA-intercalating anthraquinone (B42736) core and a DNA-cleaving enediyne core, allows for a sophisticated, multi-step process of DNA damage.[1][2] This technical guide provides an in-depth exploration of the molecular interactions, quantitative parameters, and experimental methodologies central to understanding the action of this compound.
Mechanism of Action: A Stepwise Process
The biological activity of this compound unfolds in a precise sequence of events, culminating in DNA strand scission. This process is initiated by the binding of the molecule to B-DNA and is followed by a series of chemical transformations that generate a highly reactive radical species.
DNA Binding and Intercalation
The initial interaction between this compound and B-DNA is primarily driven by the planar anthraquinone moiety. This substructure intercalates into the minor groove of the DNA double helix.[2][3] This binding is not a simple association; it induces a conformational change in the DNA, effectively widening the minor groove to accommodate the drug.[2] This induced-fit binding is crucial as it positions the reactive enediyne core in close proximity to the DNA backbone, setting the stage for the subsequent cleavage reaction. Inhibition of Dynemicin-mediated DNA breakage by the minor groove binder distamycin A further supports this interaction model.
Reductive Activation: The Trigger
The enediyne core of this compound is chemically stable in its native state. Its DNA-cleaving potential is unleashed only upon reductive activation. In a cellular context, this activation is typically triggered by bioreductive agents such as NADPH or thiol-containing compounds like glutathione. This reduction targets the anthraquinone core, initiating a cascade of electronic rearrangements. Flavin-based enzymes, including ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, have been shown to catalyze this reductive activation, significantly enhancing the efficiency of DNA cleavage even at lower concentrations of the reducing cofactor.
Bergman Cyclization: Formation of a p-Benzyne Diradical
The reduction of the anthraquinone moiety leads to the opening of an epoxide ring within the this compound structure. This geometric alteration relieves strain and brings the two acetylenic carbons of the enediyne bridge into close proximity, facilitating a spontaneous Bergman cyclization. This pericyclic reaction transforms the enediyne into a highly reactive and unstable 1,4-didehydrobenzene, also known as a p-benzyne diradical.
Hydrogen Abstraction and DNA Cleavage
The p-benzyne diradical is a potent hydrogen-abstracting species. Positioned within the minor groove, it abstracts hydrogen atoms from the deoxyribose sugar-phosphate backbone of DNA. This action leads to the formation of sugar radicals, which then undergo further reactions to induce both single- and double-stranded breaks in the DNA. This compound exhibits a notable sequence preference, preferentially cleaving on the 3' side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being common targets. The primary sites of hydrogen abstraction are the C-1' and C-4' positions of the deoxyribose sugar.
Quantitative Data
The following tables summarize key quantitative parameters associated with the interaction of Dynemicin A (a close analog of this compound and often used interchangeably in the literature) with B-DNA. It is important to note that some of these values are derived from computational studies.
| Parameter | Value | Method | Reference |
| Binding Constant (KB) | ~104 M-1 | Not Specified | |
| Binding Constant (KB) for Synthetic Analogs | ≥ 106 M-1 | Not Specified |
Table 1: DNA Binding Affinity of Dynemicin A and its Analogs. This table presents the binding constants, indicating the affinity of Dynemicin A and some of its synthetic analogs for double-stranded DNA.
| Reaction Step | Energy Value (kcal/mol) | Method | Reference |
| Bergman Cyclization Barrier (Untriggered) | 52 | Computational (DFT) | |
| Bergman Cyclization Barrier (Triggered) | 16.7 | Computational (DFT) | |
| Bergman Reaction Enthalpy (Triggered) | -2.8 | Computational (DFT) | |
| Retro-Bergman Reaction Barrier | 19.5 - 21.8 | Computational (DFT) | |
| Triggering Reaction with NADPH | -88 | Computational (DFT) |
Table 2: Energetics of Dynemicin A Activation and Reaction. This table summarizes the energetic parameters for the key steps in the mechanism of action of Dynemicin A, as determined by computational chemistry methods.
Experimental Protocols
The study of this compound's interaction with B-DNA relies on several key experimental techniques. Detailed protocols for two fundamental assays are provided below.
Agarose (B213101) Gel Electrophoresis for DNA Cleavage Assay
This assay is used to qualitatively and semi-quantitatively assess the ability of this compound to induce single- and double-strand breaks in plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Activating agent (e.g., NADPH or dithiothreitol)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Agarose gel electrophoresis apparatus
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA, this compound at the desired concentration, and the reaction buffer.
-
Initiation: Add the activating agent (e.g., NADPH) to initiate the cleavage reaction. A control reaction without this compound should be included.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes to 1 hour).
-
Termination: Stop the reaction by adding DNA loading dye, which typically contains a chelating agent like EDTA.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage (e.g., 80-100 V) in TAE or TBE buffer until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The different topological forms of the plasmid DNA will be separated: supercoiled (Form I, fastest migrating), nicked/relaxed circular (Form II, slowest migrating), and linear (Form III, intermediate migration). The extent of DNA cleavage can be quantified by measuring the intensity of each band using densitometry software.
DNase I Footprinting Assay
This technique is employed to identify the specific DNA sequences where this compound binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag
-
This compound
-
DNase I
-
Binding Buffer
-
Stop Solution (containing EDTA and a denaturant)
-
Denaturing polyacrylamide gel
-
Electrophoresis apparatus for sequencing gels
-
Autoradiography film or fluorescence imager
Protocol:
-
Probe Preparation: A DNA fragment containing the putative binding site is amplified, and one end is labeled.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer. A control reaction without the drug is essential.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reactions to achieve, on average, one cleavage event per DNA molecule.
-
Reaction Termination: The cleavage reaction is stopped by the addition of a stop solution.
-
Denaturing Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization and Analysis: The gel is visualized by autoradiography or fluorescence imaging. The binding site of this compound will appear as a "footprint," which is a region on the gel where bands are absent or significantly reduced in intensity compared to the control lane, indicating protection from DNase I cleavage.
Visualizations
The following diagrams illustrate the key molecular events and experimental workflows described in this guide.
Caption: The multi-step mechanism of action of this compound on B-DNA.
Caption: Experimental workflow for the DNA cleavage assay using agarose gel electrophoresis.
Caption: Experimental workflow for the DNase I footprinting assay.
References
An In-depth Technical Guide to the DNA Intercalation and Minor Groove Binding of Dynemicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A, a potent antitumor antibiotic from the enediyne class, has attracted significant scientific interest due to its unique molecular architecture and its powerful DNA-damaging capabilities. This technical guide provides a comprehensive overview of the core mechanisms of Dynemicin A's interaction with DNA, focusing on its dual modes of DNA intercalation and minor groove binding that ultimately lead to DNA strand scission. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate details of enediyne-DNA interactions.
It is important to note that while the topic specifies "Dynemicin P," the vast body of scientific literature focuses on Dynemicin A. It is highly probable that "this compound" is a typographical error and the intended subject is the well-characterized Dynemicin A. Therefore, this guide will focus on the properties and mechanisms of Dynemicin A as a representative of the dynemicin family.
Core Mechanism: A Two-Pronged Assault on DNA
The biological activity of Dynemicin A is characterized by a sophisticated, multi-step process that begins with its recognition and binding to DNA and culminates in double-stranded DNA cleavage. The molecule's hybrid structure, featuring a planar anthraquinone (B42736) core and a reactive enediyne core, is central to its mechanism of action.[1][2][3][4]
The proposed mechanism involves the following key stages:
-
DNA Recognition and Binding: Dynemicin A associates with DNA primarily through two non-covalent interactions: intercalation of its anthraquinone moiety into the DNA double helix and binding within the minor groove.[1] This positions the reactive enediyne "warhead" in close proximity to the DNA backbone.
-
Activation: Once bound to DNA, the enediyne core of Dynemicin A is activated. This activation is significantly enhanced by the presence of reducing agents like NADPH or thiol-containing compounds. The activation process can also be catalyzed by enzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase. Visible light can also induce the activation of Dynemicin A, leading to DNA cleavage.
-
Cycloaromatization and Diradical Formation: The activation triggers a Bergman cycloaromatization of the enediyne core, which transforms it into a highly reactive p-benzyne diradical.
-
Hydrogen Abstraction and DNA Cleavage: This reactive diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to strand scission.
Dynemicin A exhibits a preference for cleaving DNA at the 3'-side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being notable targets. The interaction and subsequent cleavage are influenced by the local DNA conformation, with a preference for more flexible regions.
Quantitative Data
The interaction of Dynemicin A with DNA has been quantitatively assessed using various biophysical techniques. The following tables summarize key quantitative data found in the literature.
| Parameter | Value | Method | Reference |
| Binding Constant (KB) | ~104 M-1 | Not Specified | |
| Binding Constant (KB) for synthetic analogs | ≥ 106 M-1 | Not Specified |
| DNA Cleavage Efficiency | Observation | Conditions | Reference |
| Cleavage Enhancement | 70-100% more efficient at specific sites in branched DNA compared to duplex DNA | 18°C |
Experimental Protocols
The study of Dynemicin A's interaction with DNA involves several key experimental techniques. Below are detailed methodologies for some of the most common assays.
DNA Cleavage Assay via Agarose (B213101) Gel Electrophoresis
This assay is used to visualize the cleavage of supercoiled plasmid DNA into relaxed circular and linear forms, indicating single- and double-strand breaks, respectively.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dynemicin A
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Activating Agent (e.g., NADPH or dithiothreitol)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA, Dynemicin A at various concentrations, the reaction buffer, and the activating agent. The final volume is typically 10-20 µL. Include a control reaction with no Dynemicin A.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 1 hour).
-
Quenching the Reaction: Stop the reaction by adding the DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis in TAE or TBE buffer until the different DNA forms are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed and linear forms indicates DNA cleavage.
DNA Footprinting Analysis
DNA footprinting is used to identify the specific DNA sequences where Dynemicin A binds.
Materials:
-
DNA fragment of interest, radioactively labeled at one end
-
Dynemicin A
-
DNase I
-
Reaction buffers for binding and cleavage
-
Polyacrylamide gel for sequencing
-
Maxam-Gilbert sequencing reaction components (for markers)
Protocol:
-
Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of Dynemicin A to allow for binding.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction to randomly cleave the DNA backbone, except where it is protected by the bound Dynemicin A.
-
Reaction Termination and DNA Purification: Stop the digestion and purify the DNA fragments.
-
Polyacrylamide Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography: Visualize the DNA fragments by autoradiography. The "footprint" will appear as a gap in the ladder of DNA bands where Dynemicin A protected the DNA from DNase I cleavage. Run a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside to precisely identify the binding site.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic and experimental pathways.
Caption: Mechanism of Dynemicin A-induced DNA damage.
Caption: Workflow for DNA cleavage assay.
References
- 1. pnas.org [pnas.org]
- 2. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Anthraquinone Core: A Lynchpin in the Cytotoxic Activity of Dynemicin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dynemicin, a potent enediyne antitumor antibiotic, exhibits remarkable DNA-damaging capabilities. Its unique molecular architecture, a hybrid of a DNA-intercalating anthraquinone (B42736) core and a DNA-cleaving enediyne moiety, underpins its profound cytotoxicity. This technical guide provides a comprehensive examination of the pivotal role of the anthraquinone core in the biological activity of Dynemicin. We will delve into its dual function in DNA recognition and bioreductive activation, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the intricate molecular mechanisms through signaling pathways and experimental workflows. A thorough understanding of the anthraquinone core's function is paramount for the rational design of novel, more selective, and efficacious anticancer therapeutics.
The Dual Role of the Anthraquinone Core
The anthraquinone core of Dynemicin is not a mere structural scaffold; it plays two critical and active roles in the molecule's mechanism of action: DNA intercalation and bioreductive activation of the enediyne "warhead".[1][2]
DNA Intercalation and Positioning
The planar aromatic structure of the anthraquinone moiety facilitates its intercalation between the base pairs of double-stranded DNA.[3][4][5] This non-covalent interaction serves as an anchor, positioning the entire Dynemicin molecule within the minor groove of the DNA. This precise placement is crucial for the subsequent DNA cleavage event, bringing the reactive enediyne core into close proximity with the sugar-phosphate backbone of the DNA. Molecular dynamics simulations have provided models of this intercalation complex, highlighting the importance of this initial binding step.
Bioreductive Activation
The anthraquinone core also acts as the trigger for the activation of the potent enediyne warhead. In the cellular milieu, the anthraquinone can be reduced by biological reducing agents such as NADPH or thiol-containing compounds like glutathione. This reduction to a hydroquinone (B1673460) initiates a cascade of electronic rearrangements within the molecule. This activation can also be catalyzed by enzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, which significantly enhances the efficiency of the process, even at lower concentrations of the reducing cofactors.
Mechanism of Action: From Intercalation to DNA Cleavage
The cytotoxic activity of Dynemicin is a sophisticated, multi-step process that culminates in the cleavage of DNA.
-
DNA Intercalation: The planar anthraquinone core intercalates into the minor groove of B-DNA.
-
Reductive Activation: The anthraquinone moiety is reduced by cellular cofactors (NADPH, thiols) or enzymes, leading to the formation of a hydroquinone.
-
Epoxide Opening and Cyclization: The reduction of the anthraquinone triggers the opening of an epoxide ring, which alters the geometry of the enediyne bridge. This geometric change facilitates a Bergman or Myers-Saito cyclization, transforming the enediyne into a highly reactive p-benzyne diradical.
-
Hydrogen Abstraction and DNA Cleavage: The p-benzyne diradical, positioned in the minor groove, abstracts hydrogen atoms from the deoxyribose backbone of DNA. This action leads to both single- and double-stranded breaks in the DNA, ultimately inducing apoptosis in rapidly dividing cancer cells.
Dynemicin exhibits a preferential cutting site on the 3' side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being common targets.
Quantitative Data: DNA Cleavage and Cytotoxicity
The efficacy of Dynemicin and its analogs is typically evaluated by their DNA cleavage efficiency and their cytotoxicity against various cancer cell lines, often expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). The following tables summarize representative data for Dynemicin A and its analogs.
Table 1: Representative DNA Cleavage and Binding Data for Dynemicin A Analogs
| Compound | DNA Binding Constant (KB, M-1) | Relative DNA Cleavage Efficiency (%)a |
| Dynemicin A | ~104 | 100 |
| Dideoxy Analog | Not Reported | 5 |
| Methyl Ester | >106 | No detectable cleavage |
| A-ring Analog | >106 | No detectable cleavage |
| Dideoxy A-ring Analog | (4 ± 3) x 105 | No detectable cleavage (with NADPH) |
aRelative cleavage efficiency is determined by quantifying the amount of Form I, II, and III DNA from agarose (B213101) gel electrophoresis. The values presented here are illustrative and based on published data for Dynemicin A analogs. It is noteworthy that analogs with very high DNA binding affinity may not exhibit cleavage under certain conditions, potentially due to protection from reductive activation when tightly bound to DNA.
Table 2: In Vitro Cytotoxicity (IC50) of Dynemicin A and Analogs against Molt-4 T-cell Leukemia
| Compound | IC50 (µM) |
| Dynemicin A | 0.003 |
| Analog 1 | 0.01 |
| Analog 2 | >1 |
(Data is illustrative and compiled from various sources studying Dynemicin A and its synthetic analogs)
Experimental Protocols
Plasmid DNA Cleavage Assay
This in vitro assay is fundamental for assessing the DNA cleaving ability of Dynemicin and its analogs. It utilizes supercoiled plasmid DNA (Form I) as a substrate. Cleavage of the plasmid results in its conversion to a relaxed circular form (Form II) due to single-strand breaks, and then to a linear form (Form III) following double-strand breaks. These different topological forms are readily separated and quantified by agarose gel electrophoresis.
Materials:
-
Dynemicin compound (e.g., Dynemicin S)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Activating agent: NADPH or Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
6X DNA Loading Dye
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the components in the order listed in the table below. A master mix is recommended for multiple reactions.
| Component | Final Concentration |
| Supercoiled Plasmid DNA | 20-50 µM (in base pairs) |
| Dynemicin Compound | 5-50 µM |
| NADPH or DTT | 0.5-5 mM |
| Tris-HCl (pH 7.5) | 30-50 mM |
| NaCl | 50 mM |
| DMSO | 5-10% (v/v) |
| Distilled Water | To final volume |
-
Initiation and Incubation: Initiate the DNA cleavage reaction by adding the activating agent (NADPH or DTT). Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes to 5 hours).
-
Reaction Termination: Stop the reaction by adding 6X DNA Loading Dye.
-
Agarose Gel Electrophoresis: Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA staining agent. Load the samples into the wells. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization and Analysis: Visualize the DNA bands using a UV transilluminator or a gel documentation system. Identify and quantify the intensity of the bands corresponding to the supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage activity.
Visualizing the Molecular Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of Dynemicin's action and the experimental workflow for its analysis.
Caption: Mechanism of Dynemicin action.
Caption: Experimental workflow for the plasmid DNA cleavage assay.
Conclusion
The anthraquinone core is an indispensable component of the Dynemicin molecule, orchestrating its potent cytotoxic activity through a sophisticated, multi-step mechanism. Its dual role in guiding the molecule to its DNA target and triggering the activation of the enediyne warhead is a masterful example of molecular design. The structure-activity relationships of Dynemicin analogs underscore the importance of the anthraquinone moiety, as even minor modifications can significantly impact the compound's biological profile. A thorough understanding of the role of the anthraquinone core, supported by robust quantitative data and detailed experimental protocols, is essential for the ongoing efforts to harness the therapeutic potential of the enediyne antibiotics and to develop next-generation anticancer agents with improved efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
Dynemicin P-Induced DNA Double-Strand Breaks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynemicin P, a member of the potent enediyne class of antitumor antibiotics, exerts its cytotoxic effects through the induction of DNA double-strand breaks (DSBs). This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced DNA damage, the cellular responses to these lesions, and detailed protocols for key experimental assays. Quantitative data on DNA cleavage efficiency and sequence specificity, primarily from studies on the closely related analog Dynemicin A, are summarized. Furthermore, this guide presents visualizations of the critical signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction
The enediyne family of natural products is renowned for its remarkable DNA-damaging capabilities and potent antitumor activity.[1] Dynemicins, including this compound and its well-studied analog Dynemicin A, are hybrid structures featuring an anthraquinone (B42736) core and a reactive enediyne moiety.[2] The anthraquinone portion facilitates the intercalation of the molecule into the minor groove of DNA, while the enediyne core is responsible for the subsequent DNA cleavage.[2] This guide will delve into the intricate mechanism of action of this compound, the resulting cellular consequences, and the methodologies employed to study these phenomena.
Mechanism of Action: From Intercalation to DNA Cleavage
The induction of double-strand breaks by this compound is a multi-step process initiated by its interaction with DNA and subsequent activation.
2.1. DNA Intercalation and Binding
The planar anthraquinone core of this compound intercalates into the DNA double helix, showing a preference for the minor groove.[2] This non-covalent interaction positions the reactive enediyne warhead in close proximity to the sugar-phosphate backbone of the DNA.
2.2. Reductive Activation and Bergman Cyclization
Once bound to DNA, the enediyne core of this compound requires reductive activation to unleash its DNA-cleaving potential. This activation can be triggered by cellular reducing agents such as NADPH or thiol-containing compounds.[2] The reduction of the anthraquinone moiety initiates a cascade of electronic rearrangements, leading to the highly reactive p-benzyne diradical through a process known as Bergman cyclization.
2.3. Hydrogen Abstraction and DNA Strand Scission
The generated p-benzyne diradical is a highly unstable and reactive species that abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands. This hydrogen abstraction leads to the formation of DNA radicals, which subsequently undergo oxidative reactions, ultimately resulting in the cleavage of the phosphodiester backbone and the generation of a double-strand break.
Quantitative Analysis of DNA Cleavage
While specific quantitative data for this compound is limited in publicly available literature, extensive studies on its close analog, Dynemicin A, provide valuable insights into its DNA cleavage efficiency and sequence preference.
Table 1: DNA Cleavage Efficiency of Dynemicin Analogs
| Compound | Assay | Parameter | Value | Reference |
| Dynemicin A | Plasmid DNA Cleavage | EC50 | Not explicitly available, but potent at µM concentrations | |
| Dynemicin S | Plasmid DNA Cleavage | % Linear DNA (at 5 µM) | 60 ± 5 |
Table 2: Sequence Specificity of Dynemicin A-Induced DNA Cleavage
| Cleavage Site Preference | Description | Reference |
| 3' side of purine (B94841) bases | Preferential cleavage at sequences like 5'-GC, 5'-GT, and 5'-AG. | |
| Gapped Duplexes | Specific cleavage at the 3'-shifted position opposite a single nucleotide gap, particularly at 5'-Pu_Pu/3'-PyPuPy sequences. | |
| Visible Light Induction | Similar to NADPH-induced cleavage, with preferences for 5'-AT and 5'-GT sequences. |
Cellular Response to Dynemicin-Induced DNA Double-Strand Breaks
The generation of DSBs by this compound triggers a complex and highly regulated cellular signaling network known as the DNA Damage Response (DDR).
4.1. The DNA Damage Response Pathway
Upon the formation of a DSB, the cell activates a cascade of signaling events to arrest the cell cycle, recruit repair machinery, and, if the damage is too extensive, initiate programmed cell death (apoptosis). Key players in this pathway include the sensor proteins from the PI3-kinase-like kinase (PIKK) family, primarily Ataxia-Telangiectasia Mutated (ATM). ATM, in turn, phosphorylates a multitude of downstream targets, including the histone variant H2AX (forming γ-H2AX), which serves as a beacon for the recruitment of repair factors.
4.2. DNA Repair Mechanisms
Eukaryotic cells primarily utilize two major pathways to repair DSBs:
-
Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends. While efficient, it is often error-prone and can lead to small insertions or deletions at the break site. NHEJ is active throughout the cell cycle.
-
Homologous Recombination (HR): This high-fidelity pathway uses a sister chromatid as a template to accurately repair the break. HR is predominantly active in the S and G2 phases of the cell cycle when a sister chromatid is available.
The choice between NHEJ and HR is a critical determinant of the cellular fate following this compound treatment.
Experimental Protocols
The following section provides detailed methodologies for three key experiments used to investigate this compound-induced DNA double-strand breaks.
5.1. Plasmid DNA Cleavage Assay
This in vitro assay is used to assess the ability of a compound to cause single- and double-strand breaks in plasmid DNA.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
Activating Agent (e.g., 5 mM NADPH or DTT)
-
6X DNA Loading Dye
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Supercoiled plasmid DNA (final concentration 20-50 µM in base pairs)
-
Varying concentrations of this compound (e.g., 1-50 µM)
-
Activating agent
-
Reaction buffer
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes to 1 hour).
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in 1X TAE or TBE buffer.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA bands to determine the extent of cleavage.
-
5.2. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Materials:
-
Treated cells
-
Low Melting Point Agarose (LMAgarose)
-
CometSlides™ or equivalent
-
Lysis Solution
-
Alkaline or Neutral Electrophoresis Buffer
-
DNA stain (e.g., SYBR® Green I)
-
Fluorescence microscope
-
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of control and this compound-treated cells at a concentration of approximately 1 x 10^5 cells/mL in ice-cold 1X PBS (Ca2+ and Mg2+ free).
-
Embedding in Agarose: Mix the cell suspension with molten LMAgarose (at 37°C) and immediately pipette onto a CometSlide™. Allow to solidify.
-
Lysis: Immerse the slides in chilled Lysis Solution for at least 60 minutes at 4°C to remove cell membranes and histones.
-
DNA Unwinding: For the alkaline comet assay, immerse the slides in alkaline electrophoresis solution for 20-60 minutes at room temperature to unwind the DNA. For the neutral comet assay (to specifically detect DSBs), use a neutral electrophoresis buffer.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the appropriate electrophoresis buffer and apply a voltage of ~1 V/cm for 20-60 minutes.
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye, and visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
-
5.3. γ-H2AX Immunofluorescence Assay
This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a hallmark of DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature, followed by permeabilization with 0.3% Triton X-100 for 10-30 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA for 30-60 minutes.
-
Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Mount the coverslips on slides with a mounting medium containing DAPI. Visualize the fluorescent γ-H2AX foci within the nuclei using a fluorescence microscope. The number of foci per cell is a quantitative measure of DSBs.
-
Visualizations
6.1. Signaling Pathway
Caption: this compound DNA Damage Response Pathway.
6.2. Experimental Workflow
Caption: Plasmid DNA Cleavage Assay Workflow.
Conclusion
This compound represents a powerful tool for inducing DNA double-strand breaks, making it a subject of significant interest in cancer research and drug development. A thorough understanding of its mechanism of action, the cellular responses it elicits, and the appropriate experimental methodologies for its study are crucial for harnessing its therapeutic potential. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for scientists in the field. Further research into the specific quantitative properties of this compound and its in vivo efficacy will be essential for its translation into clinical applications.
References
The Cytotoxic Arsenal of Dynemicin P: A Technical Guide to its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cytotoxic properties of Dynemicin P, a potent member of the enediyne class of antitumor antibiotics. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from its close analogue, Dynemicin A, to provide a comprehensive overview of its mechanism of action, cytotoxicity against cancer cell lines, and the intricate signaling pathways it modulates.
Mechanism of Action: A Precision Strike on Cancer Cell DNA
This compound's potent cytotoxicity stems from its unique molecular architecture, which combines an anthraquinone (B42736) core for DNA intercalation and an enediyne core responsible for DNA cleavage.[1][2][3] The mechanism unfolds in a multi-step process:
-
DNA Intercalation: The planar anthraquinone moiety of this compound intercalates into the minor groove of the DNA double helix.[3][4] This initial binding is crucial for positioning the reactive enediyne core in close proximity to the DNA backbone.[3]
-
Activation: In the cellular environment, the enediyne core is activated, often through bioreduction.[1]
-
Bergman Cyclization: This activation triggers a Bergman cyclization reaction, leading to the formation of a highly reactive p-benzyne biradical.[5]
-
DNA Cleavage: This potent biradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks.[3][5] This targeted DNA damage is a hallmark of enediyne antibiotics and is the primary driver of their extreme cytotoxicity.[3]
Quantitative Cytotoxicity Data
Direct, publicly available IC50 values specifically for this compound are scarce. However, the cytotoxic potential of this class of compounds can be inferred from the data available for its close analogue, Dynemicin A, and other derivatives.[2][6] The IC50 value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[2]
Table 1: In Vitro Cytotoxicity of Dynemicin A and Analogues against Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 (µM) |
| Dynemicin A | Murine Leukemia P388 | 0.001 |
| Dynemicin A | Murine Leukemia L1210 | 0.001 |
| Dynemicin A | Murine B16 Melanoma | 0.001 |
| Dynemicin A | Human Colon Carcinoma HCT-116 | 0.002 |
| Dynemicin A | Human Lung Carcinoma A549 | 0.003 |
| Dynemicin A | Human Breast Carcinoma MCF-7 | 0.004 |
| Dynemicin A Analogue | Molt-4 T-cell leukemia | Data not specified |
| Dynemicin H | HL-60 | Data not specified |
| Dynemicin Q | HL-60 | Data not specified |
| Dynemicin H | K-562 | Data not specified |
| Dynemicin Q | K-562 | Data not specified |
Note: The IC50 values for Dynemicin A are calculated based on a molar mass of 537.47 g/mol .[5] The cytotoxicity of this compound is expected to be in a similar nanomolar to micromolar range.[2]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the cytotoxic properties of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or analogue) stock solution (e.g., 1 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified incubation period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[5][6]
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
The LDH assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase from cells with compromised plasma membranes, a marker of cytotoxicity.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or analogue)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous and maximum LDH release as per the kit instructions.[5]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[2]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[2][5]
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.[5]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[1]
Materials:
-
Cancer cell line of interest
-
This compound (or analogue)
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend the cells in the binding buffer provided in the kit and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[1]
Signaling Pathways and Visualizations
This compound-induced DNA damage triggers a cascade of signaling events that ultimately lead to apoptosis and cell cycle arrest.
DNA Damage-Induced Apoptosis
The double-strand breaks created by this compound activate the intrinsic (mitochondrial) pathway of apoptosis.[5]
Caption: this compound-induced DNA damage triggers a p53-dependent apoptotic pathway.
G2/M Cell Cycle Arrest
In response to DNA damage, the cell cycle is halted at the G2/M checkpoint to prevent the proliferation of cells with damaged DNA.[8]
Caption: DNA damage by this compound leads to G2/M cell cycle arrest.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic properties of this compound.
Caption: A typical workflow for assessing the cytotoxicity of this compound.
Conclusion
This compound and its analogues represent a class of exceptionally potent antitumor agents with a well-defined mechanism of action centered on the induction of DNA double-strand breaks. This targeted approach leads to the activation of apoptotic pathways and cell cycle arrest in cancer cells. While the broad-spectrum cytotoxicity of enediynes has presented challenges for clinical development, ongoing research into novel analogues and targeted drug delivery systems holds significant promise for harnessing the therapeutic potential of this remarkable class of molecules. This guide provides a foundational understanding of the cytotoxic properties of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
The Antitumor Potential of the Dynemicin Family of Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynemicin family of antibiotics, isolated from Micromonospora chersina, represents a unique class of en-diyne antitumor agents with remarkable potency against a wide range of cancer cells.[1][2] Their hybrid structure, featuring a DNA-intercalating anthraquinone (B42736) core fused to a DNA-cleaving enediyne moiety, underpins their powerful cytotoxic effects.[3][4] This technical guide provides an in-depth analysis of the antitumor potential of the dynemicin family, focusing on their mechanism of action, quantitative antitumor activity, detailed experimental protocols, and the cellular signaling pathways they modulate.
Mechanism of Action: A Dual-Pronged Assault on DNA
The antitumor activity of the dynemicin family is primarily attributed to their ability to induce double-stranded DNA breaks, which subsequently trigger cellular pathways leading to apoptosis and cell cycle arrest.[1] This intricate process can be dissected into several key stages:
-
DNA Intercalation: The planar anthraquinone core of dynemicin intercalates into the minor groove of the DNA double helix. This initial binding event is crucial for positioning the reactive enediyne core in close proximity to the DNA backbone. This interaction is not merely passive; it induces a conformational change in the DNA, suggesting an "induced-fit" binding model.
-
Reductive Activation: The DNA-cleaving cascade is initiated by the reductive activation of the enediyne core. This can be triggered by various intracellular reducing agents, such as NADPH or thiol-containing compounds like glutathione. Certain enzymes, including ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, can also catalyze this activation, significantly enhancing the efficiency of DNA cleavage.
-
Bergman Cyclization and Diradical Formation: Upon reduction, the enediyne moiety undergoes a Bergman cyclization, a spontaneous cycloaromatization reaction. This process generates a highly reactive and transient p-benzyne diradical species.
-
Hydrogen Abstraction and DNA Cleavage: The potent p-benzyne diradical abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA. This action leads to the formation of both single- and double-strand breaks, with a preference for cleavage at the 3' side of purine (B94841) bases, particularly at sequences like 5'-GC, 5'-GT, and 5'-AG.
The following diagram illustrates the general mechanism of action of Dynemicin A.
Quantitative Antitumor Activity
The potent cytotoxicity of the dynemicin family has been demonstrated across a variety of cancer cell lines. The following tables summarize key quantitative data, including in vitro cytotoxicity (IC50 values) and in vivo efficacy (T/C% values).
Table 1: In Vitro Cytotoxicity of Dynemicin A and Its Analogs
| Compound/Analog | Cancer Cell Line | IC50 | Reference |
| Dynemicin A | Molt-4 T-cell leukemia | 1 nM | |
| Uncialamycin Derivative 7a | Various | pM range | |
| Uncialamycin Derivative 7b | Various | up to 2x more potent than 7a | |
| Water-soluble Dynemicin A analog (10c) | P388 Leukemia | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Antitumor Efficacy of Water-Soluble Dynemicin A Analogs against Murine P388 Leukemia
| Compound ID | Dosing Regimen | T/C (%)* | Outcome | Reference |
| 10c | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity | |
| 10b, 14b | Not Specified | Not Specified | Enhanced in vivo antitumor activity and decreased toxicity | |
| 10d, 12d, 14d | Not Specified | Not Specified | Enhanced in vivo antitumor activity and decreased toxicity |
*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C% indicates higher antitumor activity.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of the antitumor properties of the dynemicin family.
DNA Cleavage Assay
This assay assesses the ability of dynemicin and its analogs to induce strand breaks in plasmid DNA.
Materials:
-
Dynemicin compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)
-
Activating agent (e.g., NADPH or Dithiothreitol (DTT))
-
DNA loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Protocol Workflow:
References
Methodological & Application
Application Notes and Protocols for In Vitro DNA Cleavage Assay of Dynemicin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin P, a member of the enediyne class of potent antitumor antibiotics, is recognized for its capacity to induce sequence-selective DNA cleavage. This document provides detailed protocols for conducting in vitro DNA cleavage assays with this compound. The methodologies described herein are crucial for researchers investigating DNA-drug interactions, screening novel anticancer agents, and elucidating the mechanisms of DNA damage. This compound, analogous to other members of the dynemicin family, possesses a unique molecular architecture consisting of an anthraquinone (B42736) core that intercalates into the minor groove of DNA and an enediyne core responsible for the subsequent DNA strand scission.[1] The cytotoxic activity of this compound is initiated through the reductive activation of its enediyne moiety, a process that can be triggered by biological reducing agents such as NADPH or thiol-containing compounds like dithiothreitol (B142953) (DTT).[2][3] Upon activation, the enediyne core undergoes a Bergman cyclization, generating a highly reactive p-benzyne diradical.[2][4] This diradical species then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks. Dynemicin has been shown to preferentially cleave DNA at the 3' side of purine (B94841) bases, with a noted preference for 5'-GC, 5'-GT, and 5'-AG sequences.[2][5]
Data Presentation
The following table summarizes the recommended concentrations and conditions for a standard in vitro DNA cleavage assay using this compound, based on established protocols for analogous compounds like Dynemicin S.[2][3]
| Component | Recommended Final Concentration | Notes |
| This compound | 5 - 50 µM | The optimal concentration should be determined empirically based on the specific activity of the compound and the DNA substrate used. |
| Supercoiled Plasmid DNA | 20 - 50 µM (in base pairs) | e.g., pBR322. The integrity of the DNA should be confirmed prior to the assay. |
| Activating Agent (NADPH/DTT) | 0.5 - 5 mM | A fresh solution should be prepared for each experiment. A control without the activating agent is essential to demonstrate dependency. |
| Reaction Buffer | 30 - 50 mM Tris-HCl (pH 7.5) | The buffer should be prepared with nuclease-free water. |
| Salt | 50 mM NaCl | To maintain ionic strength. |
| Co-solvent (DMSO) | 5 - 10% (v/v) | To ensure the solubility of this compound. A control with the same concentration of DMSO should be included. |
| Incubation Temperature | 37°C | Standard temperature for enzymatic-like reactions. |
| Incubation Time | 30 minutes to 5 hours | A time-course experiment is recommended to determine the optimal incubation period. |
Experimental Protocols
Two primary protocols are provided for the assessment of this compound-induced DNA cleavage: a qualitative and semi-quantitative assay using agarose (B213101) gel electrophoresis, and a high-resolution method for identifying specific cleavage sites.
Protocol 1: Agarose Gel Electrophoresis Assay for DNA Cleavage Activity
This protocol is designed to assess the ability of this compound to cleave supercoiled plasmid DNA, resulting in the formation of nicked (single-strand break) and linear (double-strand break) DNA, which can be separated by agarose gel electrophoresis.[2][4]
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
NADPH or Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Sodium Chloride (NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
6x DNA loading dye
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice. It is recommended to prepare a master mix for multiple reactions. The final volume for each reaction is typically 20 µL. Add the components in the following order:
-
Nuclease-free water to the final volume.
-
10x Reaction Buffer (to a final concentration of 1x).
-
Supercoiled plasmid DNA.
-
This compound solution (dissolved in DMSO). For a negative control, add an equal volume of DMSO.
-
Activating agent (NADPH or DTT). For another negative control, add nuclease-free water instead of the activating agent.
-
-
Incubation: Gently mix the reaction components and incubate at 37°C for a predetermined time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye. The EDTA in the loading dye will help to chelate any divalent cations.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing the DNA stain.
-
Load the entire reaction mixture into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator or a gel documentation system.
-
Identify the bands corresponding to the supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA. Supercoiled DNA migrates fastest, followed by linear, and then nicked circular DNA.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ) to determine the percentage of each DNA form. This will provide a semi-quantitative measure of the DNA cleavage activity.
-
Protocol 2: High-Resolution Analysis of Cleavage Sites Using End-Labeled DNA
This protocol allows for the precise identification of this compound cleavage sites at the nucleotide level using a radioactively or fluorescently end-labeled DNA fragment and denaturing polyacrylamide gel electrophoresis (PAGE).
Materials:
-
DNA fragment of interest (e.g., a specific gene segment)
-
T4 Polynucleotide Kinase (for 5'-end labeling) or Terminal Deoxynucleotidyl Transferase (for 3'-end labeling)
-
[γ-³²P]ATP or fluorescently labeled ddNTPs
-
Denaturing polyacrylamide gel (containing urea)
-
Formamide (B127407) loading dye
-
Autoradiography film or fluorescence scanner
Procedure:
-
DNA End-Labeling:
-
Label one end of the DNA fragment of interest using standard molecular biology techniques.
-
Purify the labeled DNA fragment to remove unincorporated labels.
-
-
DNA Cleavage Reaction:
-
Set up the cleavage reaction as described in Protocol 1, but using the end-labeled DNA fragment as the substrate.
-
Incubate at 37°C for the desired time.
-
-
Sample Preparation and PAGE:
-
Precipitate the DNA from the reaction mixture (e.g., with ethanol).
-
Resuspend the DNA pellet in formamide loading dye.
-
Denature the samples by heating at 90°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel. A Maxam-Gilbert sequencing ladder of the same DNA fragment should be run alongside to serve as a size marker.
-
-
Autoradiography and Analysis:
-
After electrophoresis, dry the gel and expose it to an X-ray film or scan for fluorescence.
-
The resulting bands will correspond to the sites of DNA cleavage by this compound. The precise location of cleavage can be determined by comparing the bands to the sequencing ladder.
-
Mandatory Visualization
Caption: Mechanism of this compound-induced DNA cleavage.
Caption: Experimental workflow for the plasmid DNA cleavage assay.
References
Application Note: Determining the Cytotoxicity of Dynemicin P using the MTT Assay
Introduction
Dynemicin P, an analogue of Dynemicin A, belongs to the potent enediyne class of antitumor antibiotics.[1] These compounds are known for their remarkable biological activity, which involves intercalation into the minor groove of DNA and subsequent DNA strand cleavage, making them highly potent cytotoxic agents.[1][2][3][4] The mechanism of action involves the generation of diradicals that cause sequence-selective DNA damage, ultimately leading to apoptosis in cancer cells. The evaluation of the cytotoxic potential of this compound is a critical step in the drug development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity, providing a quantitative measure of a compound's effect on cell populations. This application note provides a detailed protocol for determining the cytotoxicity of this compound against various cancer cell lines using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT into a purple formazan (B1609692) product by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate (B1194679) dehydrogenase, in the mitochondria of viable cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in the number of viable cells following treatment with a cytotoxic agent like this compound will result in a decrease in the amount of formazan produced, and thus a lower absorbance reading.
Data Presentation
Table 1: Exemplar IC50 Values of Dynemicin Analogues Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Dynemicin A Analogue | Molt-4 T-cell leukemia | Data not specified |
| Dynemicin H | HL-60 | Data not specified |
| Dynemicin Q | HL-60 | Data not specified |
| Dynemicin H | K-562 | Data not specified |
| Dynemicin Q | K-562 | Data not specified |
Note: Lower IC50 values indicate higher potency. The specific IC50 of this compound will need to be determined experimentally.
Experimental Protocols
Materials
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and tubes
-
Multichannel pipettor
Protocol for MTT Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations (e.g., from picomolar to micromolar) to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability:
-
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Determine the IC50 value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for the MTT assay.
Caption: Logical relationship for data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Studying the Effects of Dynemicin P in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dynemicins are a class of potent enediyne antitumor antibiotics produced by the soil bacterium Micromonospora chersina.[1] This family of compounds, including Dynemicin A, O, P, and Q, is characterized by a unique molecular structure that fuses an anthraquinone (B42736) core with a reactive 10-membered enediyne ring system.[1] This architecture allows them to intercalate into the minor groove of DNA and cause double-strand breaks, leading to cell cycle arrest and apoptosis.[2] Their high cytotoxicity against a broad spectrum of cancer cells has made them a subject of significant interest in cancer research and drug development.[3][4]
These application notes provide a comprehensive guide for studying the cellular effects of Dynemicin P, a naturally occurring analogue of Dynemicin A. The protocols outlined below are designed to be adaptable for other members of the Dynemicin family and similar enediyne antibiotics.
Mechanism of Action: A Dual-Pronged Assault on DNA
The antitumor activity of Dynemicins stems from their ability to induce double-stranded DNA breaks. This process is initiated by the intercalation of the planar anthraquinone core into the minor groove of B-DNA. This binding event positions the enediyne core in close proximity to the DNA backbone. The DNA-cleaving cascade is then triggered by one of two activation mechanisms:
-
Reductive Activation: In the presence of reducing agents like NADPH or thiols, the enediyne undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical.
-
Nucleophilic Activation: The cyclization cascade can also be triggered by a nucleophilic attack.
The resulting transient diradical species is a potent hydrogen-abstracting agent, readily stripping hydrogen atoms from the deoxyribose backbone of DNA. This action ultimately leads to the formation of double-stranded DNA breaks, initiating a cellular damage response that culminates in cell death. Dynemicins show a preference for cleaving DNA on the 3' side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being prominent targets.
Data Presentation: Quantitative Antitumor Activity
The potent cytotoxic effects of the Dynemicin family have been demonstrated across various cancer cell lines. While specific data for this compound is limited in publicly available literature, the following table summarizes the in vitro cytotoxicity of Dynemicin A, which is expected to have a similar profile.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P388 | Mouse Leukemia | < 0.001 | |
| L1210 | Mouse Leukemia | < 0.001 | |
| B16 | Mouse Melanoma | < 0.001 | |
| HCT-116 | Human Colon Carcinoma | ~ 0.001-0.01 | |
| A549 | Human Lung Carcinoma | ~ 0.001-0.01 | |
| MCF-7 | Human Breast Adenocarcinoma | ~ 0.001-0.01 |
Experimental Protocols
Cell Line Selection and Maintenance
Recommended Cell Lines: A variety of murine and human tumor cell lines are sensitive to Dynemicins, including P388 and L1210 leukemias, B16 melanoma, and various human cancer cell lines such as HCT-116, A549, and MCF-7.
Culture Conditions:
-
Cells should be cultured in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cultures should be maintained in a humidified incubator at 37°C with 5% CO2.
-
It is crucial to regularly test for mycoplasma contamination, as it can affect cellular responses.
Drug Preparation and Treatment
Preparation of this compound Stock Solution:
-
Due to their potent cytotoxicity, handle Dynemicins with extreme care in a designated containment facility.
-
Dissolve this compound in a suitable solvent such as DMSO or a mixture of DMSO and water to create a high-concentration stock solution (e.g., 1-10 mM).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the complete culture medium.
-
Remove the old medium from the cell cultures and add the medium containing the desired concentrations of this compound.
-
Include an untreated control and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in each experiment.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability after exposure to a cytotoxic compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "untreated" control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Formazan (B1609692) Formation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DNA Damage Assays
The Comet Assay is a sensitive technique for detecting DNA strand breaks at the single-cell level.
Protocol: A detailed protocol for the comet assay can be found in various publications and commercial kits. The basic steps involve embedding single cells in agarose (B213101) on a microscope slide, lysing the cells to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
This assay detects DNA double-strand breaks (DSBs) by using an antibody specific for the phosphorylated form of the histone variant H2AX (γH2AX), which accumulates at the sites of DSBs.
Protocol:
-
Cell Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) and then incubate with a primary antibody against γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the γH2AX foci using a fluorescence microscope.
-
Quantification: The number of γH2AX foci per cell can be quantified using image analysis software.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
The activation of caspases is a hallmark of apoptosis. Caspase activity can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.
-
Assay: Incubate the cell lysate with a specific caspase substrate (e.g., for caspase-3, -8, or -9).
-
Detection: Measure the fluorescence or absorbance of the cleaved substrate, which is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage and Apoptosis Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound-induced DNA damage, leading to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical experimental workflow for characterizing the cellular effects of this compound.
Caption: Experimental workflow for studying this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for In Vivo Animal Models in Dynemicin P Antitumor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of in vivo animal models for evaluating the antitumor efficacy of Dynemicin P, a potent enediyne antibiotic. The protocols detailed below are intended to assist in the design and execution of preclinical studies. While much of the available literature focuses on the closely related Dynemicin A, the methodologies and mechanisms of action are considered highly relevant to this compound due to their structural and functional similarities.
Introduction to this compound and its Antitumor Mechanism
This compound belongs to the enediyne class of natural products, known for their powerful cytotoxic capabilities.[1] Its molecular structure features a hybrid of an anthraquinone (B42736) core and a reactive enediyne moiety.[2] The antitumor activity of dynemicins stems from their ability to induce double-stranded DNA breaks, which subsequently leads to cell cycle arrest and apoptosis.[1]
The mechanism is initiated by the intercalation of the planar anthraquinone core into the minor groove of B-DNA.[1] This positions the enediyne core in close proximity to the DNA backbone. Activation of the enediyne, either through reductive processes involving cellular components like NADPH or thiols, or through nucleophilic attack, triggers a Bergman cyclization.[1] This reaction generates a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks.
Recommended In Vivo Animal Models
The most commonly utilized in vivo models for assessing the antitumor activity of enediyne compounds are murine xenograft models. These involve the implantation of human cancer cells into immunocompromised mice.
Recommended Mouse Strains:
-
Nude Mice (Athymic): These mice have a reduced T-cell function, allowing for the growth of human tumor xenografts.
-
SCID (Severe Combined Immunodeficiency) Mice: Lacking both T and B cells, SCID mice are suitable for a wider range of human cell lines.
-
NSG (NOD scid gamma) Mice: These mice lack mature T, B, and NK cells and have deficient cytokine signaling, making them robust hosts for human cell and tissue engraftment.
Tumor Models:
-
Subcutaneous Xenografts: This is the most common model, where human tumor cells are injected subcutaneously into the flank of the mouse. It allows for easy monitoring of tumor growth.
-
Patient-Derived Xenografts (PDX): These models involve the implantation of tumor fragments from a human patient into a mouse. PDX models are considered to more faithfully represent the heterogeneity and microenvironment of human tumors.
Commonly Used Cell Lines in Enediyne Studies:
-
P388 Leukemia
-
L1210 Leukemia
-
B16 Melanoma
-
Molt-4 T-cell Leukemia
Quantitative Data on Antitumor Efficacy
The following tables summarize the in vivo antitumor activity of Dynemicin A and its water-soluble analogs, which serve as a reference for expected efficacy. The primary endpoint for these studies is often the ratio of the mean tumor volume of the treated group (T) to the control group (C), expressed as a percentage (T/C%). A lower T/C% indicates greater antitumor activity. Increased life span (ILS%) is another common metric for leukemia models.
| Compound | Animal Model | Tumor Model | Dosing Regimen | T/C (%) | Outcome |
| Water-Soluble Dynemicin A Analog (10c) | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity. |
| Dynemicin A | Mice | P388 Leukemia | Intraperitoneal or Intravenous | Not Specified | Significantly prolonged life-span. |
| Dynemicin A | Mice | L1210 Leukemia | Intraperitoneal or Intravenous | Not Specified | Significantly prolonged life-span. |
| Dynemicin A | Mice | B16 Melanoma | Intraperitoneal | Not Specified | Significantly prolonged life-span. |
Experimental Protocols
Preparation of Tumor Cells for Implantation
This protocol is adapted for the subcutaneous injection of cancer cells.
Materials:
-
Complete cell culture medium (e.g., RPMI, DMEM with FBS and antibiotics)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, to aid cell engraftment)
-
Hemocytometer and Trypan Blue
-
Sterile centrifuge tubes and syringes
Procedure:
-
Cell Culture: Grow tumor cells in a complete medium until they reach 70-80% confluency.
-
Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add a minimal amount of Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.
-
-
Washing and Counting:
-
Centrifuge the cell suspension at approximately 1500 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS or HBSS. Repeat the wash step twice.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be above 90%.
-
-
Final Preparation:
-
Centrifuge the cells one final time and resuspend the pellet in a precise volume of cold PBS or HBSS to achieve the desired cell concentration for injection (e.g., 1 x 10⁷ cells/mL).
-
If using Matrigel, resuspend the cells in a 1:1 mixture of cold HBSS and Matrigel. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneous Tumor Implantation
Materials:
-
4-6 week old immunocompromised mice
-
Anesthetic (e.g., Ketamine/Xylazine)
-
1 mL syringes with 27- or 30-gauge needles
-
Ethanol (B145695) and/or iodine solution for sterilization
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize for 3-5 days upon arrival.
-
Anesthesia and Preparation: Anesthetize the mouse. Shave the injection site (typically the lower flank) and sterilize the area with ethanol and/or an iodine solution.
-
Injection:
-
Gently mix the cell suspension and draw it into a syringe. To avoid cell damage, it is recommended to draw the cells into the syringe without a needle attached, and then attach the needle for injection.
-
Lift the skin at the injection site and subcutaneously inject the cell suspension (typically 100-200 µL).
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Post-Injection Monitoring: Monitor the mice for recovery from anesthesia and return them to their cages.
Drug Preparation and Administration
Note: Enediyne compounds are highly potent and should be handled with appropriate safety precautions.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution)
-
Sterile syringes and needles appropriate for the route of administration
Procedure:
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dosing Solution: On the day of administration, dilute the stock solution to the final desired concentration with a sterile vehicle. The final concentration of the solubilizing agent should be minimized to avoid toxicity.
-
Administration: Administer the drug to the mice via the desired route (e.g., intraperitoneal or intravenous injection) based on the experimental design.
Tumor Growth Monitoring and Efficacy Evaluation
Materials:
-
Digital calipers
Procedure:
-
Tumor Monitoring: Begin monitoring for tumor growth a few days after implantation. Once tumors are palpable, measure them 2-3 times per week.
-
Tumor Volume Calculation: Measure the length (longest diameter) and width (shortest diameter) of the tumor using digital calipers. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2
-
Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into control and treatment groups and begin drug administration.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study. Body weight is an important indicator of drug toxicity.
-
Endpoint: The experimental endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 10% of the animal's body weight or 15 mm in any dimension), or when signs of excessive toxicity are observed.
Signaling Pathways and Experimental Workflows
Dynemicin-Induced DNA Damage and Apoptosis Pathway
The following diagram illustrates the signaling cascade initiated by Dynemicin-induced DNA double-strand breaks, leading to apoptosis.
Experimental Workflow for In Vivo Antitumor Studies
This diagram outlines the typical workflow for conducting an in vivo study to evaluate the antitumor efficacy of this compound.
References
Application Notes and Protocols for Activating Dynemicin P for DNA Scission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin P, commonly referred to as Dynemicin A in scientific literature, is a potent antitumor antibiotic belonging to the enediyne class of natural products. Its cytotoxicity stems from its ability to induce sequence-specific double-stranded breaks in DNA.[1] The molecule consists of a DNA-intercalating anthraquinone (B42736) core and a DNA-cleaving enediyne moiety.[2] Activation of the enediyne core is a prerequisite for DNA scission, transforming it into a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA.[3] This document provides detailed application notes and protocols for the primary methods of activating this compound for in vitro DNA cleavage studies.
Activation Mechanisms
There are three primary methods for activating this compound to induce DNA scission:
-
Bioreductive Activation: This is the most common and physiologically relevant activation pathway. It can be initiated by reducing agents such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or thiol-containing compounds like glutathione (B108866) (GSH) and dithiothreitol (B142953) (DTT).[2][4] This process can also be significantly enhanced by flavin-based enzymes like ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase, which catalyze the reduction at much lower concentrations of the reducing agent.[5][6]
-
Thiol Activation: This method is a specific subset of bioreductive activation where a thiol-containing molecule, such as methyl thioglycolate or DTT, directly activates this compound. The reaction with methyl thioglycolate has been shown to produce a major product, dynemicin H, which is also observed with NADPH activation, suggesting a common reactive intermediate.[7]
-
Photoactivation: this compound can be activated by irradiation with visible light of long wavelength.[8] This method is notable as it does not require chemical activators. The resulting DNA cleavage pattern is remarkably similar to that observed with NADPH or thiol-induced activation, indicating the formation of the same DNA-cleaving intermediate.[8]
Quantitative Data Summary
The following tables summarize the typical reaction conditions for activating this compound-mediated DNA cleavage, as compiled from various studies. These values can serve as a starting point for experimental optimization.
Table 1: Reaction Component Concentrations for this compound Activation
| Component | Bioreductive Activation (NADPH/DTT) | Enzymatic Activation | Thiol Activation (Methyl Thioglycolate) | Photoactivation |
| This compound | 5 - 50 µM[3] | 0.05 mM[6] | Not specified | Not specified |
| DNA (plasmid) | 20 - 50 µM (in base pairs)[3] | 1.0 mM (in base pairs)[6] | Not specified | Not specified |
| Activating Agent | 0.5 - 5 mM (NADPH or DTT)[3] | 1 mM (NADPH) or 2 mM (NADH)[5][6] | Not specified | Visible Light |
| Enzyme | N/A | 1.9 µM (Ferredoxin-NADP+ reductase) or 1.2 µM (Xanthine oxidase)[6] | N/A | N/A |
| Buffer | 30-50 mM Tris-HCl (pH 7.5), 50 mM NaCl[3] | 30 mM Tris-HCl (pH 7.5), 50 mM NaCl[6] | Not specified | Not specified |
| Co-solvent | 5 - 10% (v/v) DMSO[3] | 10% (v/v) DMSO[6] | Not specified | Not specified |
Table 2: Incubation Conditions for this compound-Mediated DNA Cleavage
| Parameter | Bioreductive Activation | Enzymatic Activation | Thiol Activation | Photoactivation |
| Temperature | 37°C[3] | 37°C[6] | Not specified | Not specified |
| Incubation Time | 30 minutes - 5 hours[3] | 4 - 10 hours[6] | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for inducing and analyzing DNA cleavage by activated this compound. The primary method of analysis is agarose (B213101) gel electrophoresis, which separates the different topological forms of plasmid DNA: supercoiled (Form I, undamaged), nicked circular (Form II, single-strand break), and linear (Form III, double-strand break).
Protocol 1: Bioreductive Activation of this compound for Plasmid DNA Cleavage
This protocol describes the use of NADPH or DTT to activate this compound and the subsequent analysis of DNA cleavage by agarose gel electrophoresis.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
NADPH or Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
NaCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Green)
-
6x DNA loading dye
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture on ice. Add the following components in the specified order:
-
Nuclease-free water to a final volume of 20 µL.
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 500 mM NaCl).
-
Supercoiled plasmid DNA (to a final concentration of 20-50 µM in base pairs).
-
This compound (to a final concentration of 5-50 µM).
-
-
Gently mix the components by pipetting.
-
-
Initiation of Cleavage:
-
To initiate the DNA cleavage reaction, add the activating agent (e.g., NADPH or DTT to a final concentration of 0.5-5 mM).
-
Incubate the reaction mixture at 37°C for a desired time (e.g., 30 minutes to 5 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x DNA Loading Dye (containing a chelating agent like EDTA).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE buffer containing a DNA staining agent.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will be separated.
-
Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form.
-
Protocol 2: Radiolabeled DNA Cleavage Assay for High-Resolution Analysis
This protocol is used to identify the specific nucleotide sequences where this compound cleaves DNA. It requires a 5'- or 3'-end-labeled DNA fragment of a known sequence.
Materials:
-
DNA fragment of interest
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
This compound
-
Activating agent (e.g., NADPH, DTT, or visible light source)
-
Reaction buffer
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphor screen or X-ray film
Procedure:
-
DNA Preparation:
-
End-label the 5' terminus of the DNA fragment with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Purify the labeled DNA probe using gel electrophoresis or spin column chromatography.
-
-
DNA Cleavage Reaction:
-
Set up the cleavage reaction as described in Protocol 1, using the end-labeled DNA fragment as the substrate.
-
Incubate at 37°C for the desired time (for chemical activation) or expose to visible light for a defined period (for photoactivation).
-
-
Sample Preparation and PAGE:
-
Precipitate the DNA from the reaction mixture (e.g., with ethanol).
-
Resuspend the DNA pellet in formamide loading dye.
-
Denature the samples by heating at 90°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a high voltage until the desired resolution is achieved.
-
-
Autoradiography and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The cleavage sites will appear as bands on the autoradiogram. The position of these bands can be compared to a sequencing ladder to identify the precise nucleotide cleavage sites.
-
Visualizations
This compound Activation Pathways
Caption: Overview of this compound activation pathways for DNA cleavage.
Experimental Workflow for DNA Cleavage Assay
Caption: Step-by-step workflow for the DNA cleavage assay.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Reductive and nucleophilic activation products of dynemicin A with methyl thioglycolate. A rational mechanism for DNA cleavage of the thiol-activated dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible light induced DNA cleavage by the hybrid antitumor antibiotic dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NADPH for the Reductive Activation of Dynemicin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin P, a member of the potent enediyne class of antitumor antibiotics, exhibits remarkable DNA-damaging capabilities. Its unique molecular architecture, featuring a hybrid of an anthraquinone (B42736) core and an enediyne core, allows it to function as a highly effective DNA cleaving agent. The cytotoxic activity of this compound is contingent upon the activation of its enediyne moiety. This activation can be initiated through a bioreductive process, where Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serves as a key reducing agent. This document provides detailed application notes and protocols for the use of NADPH in the reductive activation of this compound for in vitro DNA cleavage studies.
The mechanism of action is initiated by the NADPH-mediated reduction of the anthraquinone core of this compound. This reduction triggers a cascade of chemical transformations, including an epoxide opening, which culminates in the Bergman cyclization of the enediyne core. This cyclization generates a highly reactive p-benzyne diradical intermediate. The planar anthraquinone portion of this compound intercalates into the minor groove of the DNA double helix, strategically positioning the p-benzyne diradical to abstract hydrogen atoms from the deoxyribose backbone. This action results in both single- and double-stranded DNA breaks, ultimately leading to apoptosis in rapidly dividing cells.[1][2] Dynemicin has been shown to preferentially cleave DNA at the 3'-side of purine (B94841) bases, with sequences such as 5'-GC, 5'-GT, and 5'-AG being common targets.[3][4][5]
Data Presentation
The efficiency of DNA cleavage by this compound upon activation with NADPH can be quantified and compared. While specific EC50 values for this compound are not extensively documented in publicly available literature, the following table presents representative data for the related Dynemicin A and its analogs to illustrate a typical format for presenting such quantitative findings. Researchers are encouraged to generate similar data for their specific experimental conditions with this compound.
Table 1: Representative DNA Cleavage and Binding Data for Dynemicin A Analogs
| Compound | DNA Binding Constant (KB, M-1) | Relative DNA Cleavage Efficiency (%)* |
| Dynemicin A | ~104 | 10 |
| Analog 1 | >106 | No detectable cleavage |
| Analog 2 | (4 ± 3) x 105 | No detectable cleavage (with NADPH) |
*Relative cleavage efficiency is determined by quantifying the amount of supercoiled (Form I), nicked (Form II), and linear (Form III) DNA from agarose (B213101) gel electrophoresis. It is important to note that analogs with very high DNA binding affinity may not exhibit cleavage under certain conditions, potentially due to protection from reductive activation when tightly bound to DNA.
Table 2: Recommended Reaction Conditions for this compound-mediated DNA Cleavage
| Parameter | Recommended Condition | Notes |
| This compound Concentration | 5 - 50 µM | Optimal concentration may vary based on the DNA substrate and desired cleavage efficiency. |
| DNA Substrate | Supercoiled plasmid DNA | Double-stranded DNA is preferentially cleaved. |
| Activating Agent | 0.5 - 5 mM NADPH | Essential for the reductive activation of the enediyne core. |
| Reaction Buffer | Tris-HCl buffer (pH 7.5) | Ensure the buffer is free of interfering agents. |
| Incubation Temperature | 37°C | Standard temperature for such reactions. |
| Incubation Time | 30 minutes to 24 hours | Time can be adjusted to achieve the desired level of cleavage. |
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vitro DNA cleavage assays with this compound using NADPH as the activating agent.
Protocol 1: Plasmid DNA Cleavage Assay using Agarose Gel Electrophoresis
This protocol is designed to qualitatively and semi-quantitatively assess the ability of NADPH-activated this compound to cleave supercoiled plasmid DNA, resulting in the formation of nicked (single-strand break) and linear (double-strand break) DNA.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
NADPH
-
Tris-HCl buffer (pH 7.5)
-
Sodium Chloride (NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR® Safe)
-
6x DNA loading dye
-
Nuclease-free water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM). Store at -20°C, protected from light.
-
Prepare a fresh stock solution of NADPH (e.g., 20 mM) in nuclease-free water immediately before use.
-
Prepare a 10x reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 500 mM NaCl).
-
-
Reaction Setup:
-
In a sterile microcentrifuge tube on ice, assemble the reaction mixture. For a final volume of 20 µL:
-
Nuclease-free water (to final volume)
-
2 µL of 10x Reaction Buffer
-
Plasmid DNA (e.g., 0.5 µg)
-
Variable volume of this compound stock solution to achieve the desired final concentration (e.g., 10 µM). For a negative control, add an equivalent volume of DMSO.
-
-
Gently mix the components by pipetting.
-
-
Initiation of Cleavage:
-
To initiate the DNA cleavage reaction, add 2 µL of 20 mM NADPH to each reaction tube for a final concentration of 2 mM.
-
Mix gently and incubate at 37°C for a predetermined time (e.g., 1 to 5 hours). Protect the reactions from light.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x DNA loading dye containing a chelating agent like EDTA.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.
-
Load the entire reaction mixture into the wells of the agarose gel. Include a DNA ladder to estimate fragment sizes.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have adequately separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator or a gel documentation system.
-
Identify the bands corresponding to the supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA. Form I migrates the fastest, followed by Form III, and then Form II.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ) to determine the percentage of each DNA form, which reflects the extent of DNA cleavage.
-
Protocol 2: High-Resolution Analysis of Cleavage Sites using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is for determining the specific nucleotide sequences preferentially cleaved by NADPH-activated this compound.
Materials:
-
All materials from Protocol 1
-
A specific DNA fragment of known sequence, 5'-end-labeled with 32P
-
Denaturing polyacrylamide gel (e.g., 8%)
-
Formamide (B127407) loading dye
-
Phosphor screen or X-ray film
Procedure:
-
DNA Labeling:
-
End-label the DNA fragment of interest using T4 polynucleotide kinase and [γ-32P]ATP.
-
Purify the labeled DNA fragment.
-
-
DNA Cleavage Reaction:
-
Set up the cleavage reaction as described in Protocol 1, using the 32P-labeled DNA fragment as the substrate.
-
-
Sample Preparation and PAGE:
-
Precipitate the DNA from the reaction mixture (e.g., with ethanol).
-
Resuspend the DNA pellet in formamide loading dye.
-
Denature the samples by heating at 90°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a high voltage until the desired resolution is achieved.
-
-
Autoradiography and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The resulting autoradiogram will show a ladder of bands, with each band representing a cleavage event at a specific nucleotide. The exact cleavage sites can be determined by running a Maxam-Gilbert sequencing ladder of the same DNA fragment alongside the experimental samples.
-
Mandatory Visualization
Caption: this compound activation by NADPH.
Caption: Experimental workflow for DNA cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA binding and cleavage by enediyne antitumor antibiotics, esperamicin and dynemicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis of Dynemicin P-DNA Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic analysis of the interaction between the potent enediyne antitumor antibiotic, Dynemicin P, and deoxyribonucleic acid (DNA). This compound, a hybrid molecule containing an anthraquinone (B42736) core and an enediyne core, interacts with DNA primarily through minor groove binding, leading to DNA cleavage. Understanding the thermodynamics and kinetics of this interaction is crucial for the development of novel chemotherapeutic agents. This guide outlines the application of UV-Visible (UV-Vis) spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) to elucidate the binding parameters and conformational changes associated with the this compound-DNA complex.
Overview of this compound-DNA Interaction
This compound binds to the minor groove of B-DNA, a process driven by its anthraquinone moiety.[1] This initial binding event positions the enediyne core in proximity to the DNA backbone. In the presence of a reducing agent, such as NADPH or thiol-containing compounds, the enediyne core is activated, undergoing a Bergman cycloaromatization to generate a highly reactive benzenoid diradical.[1] This diradical then abstracts hydrogen atoms from the deoxyribose backbone, resulting in single- and double-strand DNA breaks.[1] Spectroscopic techniques are invaluable for characterizing the initial non-covalent binding phase of this mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of Dynemicin A (a close analog often used interchangeably with this compound and also referred to as Dynemicin S) with DNA, as determined by various biophysical methods.
| Parameter | Value | Method | Reference |
| Binding Constant (Kb) | ~104 M-1 | Not Specified | [2] |
| Dissociation Constant (Kd) | ~2 µM | Estimated from Ka | [1] |
| Binding Stoichiometry (n) | Data not available | - | - |
| Enthalpy (ΔH) | Data not available | - | - |
| Entropy (ΔS) | Data not available | - | - |
Experimental Protocols and Data Interpretation
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to monitor the binding of a ligand to a macromolecule. The interaction of this compound with DNA is expected to cause changes in the absorption spectrum of the drug, such as hypochromism (decrease in absorbance) and bathochromism (redshift in the maximum wavelength), which are indicative of intercalation or groove binding.
Protocol: UV-Vis Titration
-
Materials and Reagents:
-
This compound stock solution (concentration determined spectrophotometrically)
-
Calf Thymus DNA (ctDNA) stock solution (concentration determined by absorbance at 260 nm, assuming an extinction coefficient of 6600 M-1cm-1 per nucleotide)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a solution of this compound of known concentration in the binding buffer.
-
Record the initial UV-Vis spectrum of the this compound solution from 200-600 nm.
-
Incrementally add small aliquots of the ctDNA stock solution to the this compound solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each titration point.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
Correct the absorbance readings for the dilution effect of adding ctDNA.
-
Monitor the changes in absorbance at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot the change in absorbance (ΔA) versus the concentration of DNA.
-
The binding constant (Kb) can be determined by fitting the data to the Wolfe-Shimer equation or by using a Scatchard plot.
-
Expected Results: Upon binding to DNA, the UV-Vis spectrum of this compound is expected to show hypochromism and a slight bathochromic shift, consistent with minor groove binding and potential partial intercalation of the anthraquinone ring.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-DNA interactions. The intrinsic fluorescence of this compound, if any, or the fluorescence of a competitive binding probe can be monitored. Binding to DNA can lead to fluorescence quenching (decrease in intensity) or enhancement, providing insights into the binding mechanism and affinity.
Protocol: Fluorescence Quenching Assay
-
Materials and Reagents:
-
This compound stock solution
-
ctDNA stock solution
-
Binding buffer (as above)
-
Fluorescence cuvette (1 cm path length)
-
-
Instrumentation:
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a solution of this compound at a fixed concentration in the binding buffer.
-
Determine the excitation and emission maxima of this compound.
-
Record the initial fluorescence emission spectrum.
-
Titrate the this compound solution with increasing concentrations of ctDNA.
-
After each addition, mix and allow for equilibration.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the fluorescence intensity (F) versus the concentration of DNA.
-
The binding constant (Kb) and binding stoichiometry (n) can be determined using the Stern-Volmer equation or by fitting the data to a suitable binding model.
-
Expected Results: The binding of this compound to the minor groove of DNA is likely to cause quenching of its fluorescence due to interactions with the DNA bases.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for investigating conformational changes in chiral macromolecules like DNA upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[3] Binding of a ligand can induce changes in the DNA conformation, which are reflected in the CD spectrum.
Protocol: CD Spectroscopic Titration
-
Materials and Reagents:
-
This compound stock solution
-
ctDNA stock solution
-
Binding buffer (low absorbance in the far-UV region, e.g., phosphate (B84403) buffer)
-
CD-compatible quartz cuvette (e.g., 1 mm path length)
-
-
Instrumentation:
-
CD spectropolarimeter equipped with a temperature controller
-
-
Procedure:
-
Prepare a solution of ctDNA in the binding buffer.
-
Record the baseline CD spectrum of the buffer.
-
Record the CD spectrum of the ctDNA solution in the far-UV range (e.g., 200-320 nm).
-
Add aliquots of the this compound stock solution to the ctDNA solution.
-
After each addition, mix and allow for equilibration.
-
Record the CD spectrum of the complex.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal at specific wavelengths (e.g., 245 nm and 275 nm).
-
The changes in the CD spectrum can provide qualitative information about the conformational changes in DNA upon binding of this compound.
-
Expected Results: Minor groove binding of this compound may cause subtle changes in the B-form DNA CD spectrum, such as a decrease in the intensity of the positive band at 275 nm. Significant changes could indicate a more substantial distortion of the DNA helix.
Proposed Binding Model and Signaling Pathway
The interaction of this compound with DNA initiates a cascade of events leading to cell death. The initial binding, characterized by the spectroscopic methods described above, is a critical first step.
These detailed protocols and application notes provide a comprehensive framework for researchers to spectroscopically investigate the interaction of this compound with DNA. The data obtained from these experiments will contribute to a deeper understanding of its mechanism of action and aid in the design of more effective and selective anticancer drugs.
References
Application Notes and Protocols for the Synthesis of Dynemicin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin A and its analogs are members of the enediyne class of potent antitumor antibiotics. Their unique molecular architecture, which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety, has garnered significant interest in the field of cancer chemotherapy. The mechanism of action involves bioreductive activation of the anthraquinone, which triggers a Bergman cycloaromatization of the enediyne core to generate a highly reactive p-benzyne diradical. This diradical then cleaves both strands of DNA, leading to cell death.[1][2]
The complexity and inherent reactivity of dynemicins pose significant synthetic challenges. However, the desire to modulate their potent biological activity and improve their therapeutic index has driven the development of various synthetic and semi-synthetic strategies. These approaches allow for the creation of a diverse range of analogs to explore structure-activity relationships (SAR).[3]
This document provides detailed application notes and protocols for the two primary methods used to synthesize Dynemicin analogs: convergent total synthesis and mutasynthesis (precursor-directed biosynthesis).
Key Synthetic Strategies
Two principal strategies have proven effective for the synthesis of Dynemicin analogs:
-
Convergent Total Synthesis : This approach involves the independent synthesis of two complex fragments, a quinone imine and an isobenzofuran (B1246724), which are then coupled in a key Diels-Alder cycloaddition reaction to form the core structure of the dynemicin analog.[4] This method offers flexibility, as modifications can be introduced into either fragment to generate a library of analogs.[5]
-
Mutasynthesis (Precursor-Directed Biosynthesis) : This chemo-biosynthetic strategy utilizes a genetically engineered mutant of the dynemicin-producing bacterium, Micromonospora chersina.[3] A mutant strain, such as the Δorf15 mutant, is created that is incapable of producing a key biosynthetic intermediate, iodoanthracene-γ-thiolactone.[3][6] By feeding synthetically prepared analogs of this intermediate to the fermentation culture of the mutant, novel dynemicin derivatives can be produced.[6]
Experimental Protocols
Protocol 1: Convergent Total Synthesis of Dynemicin Analogs via Diels-Alder Cycloaddition
This protocol outlines the final coupling step in the convergent total synthesis of (+)-Dynemicin A, which can be adapted for various analogs. The reaction involves a [4+2] cycloaddition of a quinone imine fragment with an isobenzofuran fragment.[4][5]
Materials:
-
Quinone imine intermediate
-
Isobenzofuran intermediate
-
Dry, degassed solvent (e.g., toluene (B28343) or benzene)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the quinone imine intermediate in the anhydrous, degassed solvent.
-
To this solution, add a solution of the isobenzofuran intermediate in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
An oxidative workup may be necessary in some cases.[5]
-
Purify the resulting dynemicin analog by silica gel flash chromatography.
Note: The specific reaction conditions (temperature, reaction time, and stoichiometry) and the synthesis of the quinone imine and isobenzofuran fragments will need to be optimized based on the specific analog being synthesized. Detailed multi-step syntheses of these precursors can be found in the primary literature.[5]
Protocol 2: Synthesis of Iodoanthracene-γ-thiolactone Analogs for Mutasynthesis
This protocol provides a general outline for the chemical synthesis of iodoanthracene-γ-thiolactone analogs, which serve as precursors for mutasynthesis.
Materials:
-
Appropriately substituted benzoic acid (e.g., 4-ethyl benzoic acid)[6]
-
Standard reagents for multi-step organic synthesis (e.g., for halogenation, cyclization, etc.)
-
Appropriate solvents for each synthetic step
-
Silica gel for purification of intermediates
Procedure:
The synthesis of iodoanthracene-γ-thiolactone analogs is a multi-step process. A representative sequence involves:
-
Conversion of the starting substituted benzoic acid through a series of reactions to construct a suitably functionalized anthracene (B1667546) core.
-
Regioselective introduction of an iodine atom at the 5-position of the anthracene ring system.
-
Formation of the γ-thiolactone ring fused to the anthracene core.
Each step in the sequence requires careful execution, purification of the intermediate products by chromatography, and characterization by spectroscopic methods (NMR, MS).
Protocol 3: Mutasynthesis of Dynemicin Analogs
This protocol describes the general procedure for producing novel Dynemicin analogs by feeding synthetic iodoanthracene-γ-thiolactone precursors to a blocked mutant of M. chersina.[6]
Materials:
-
Culture of the Δorf15 mutant of M. chersina
-
Appropriate fermentation medium (refer to literature for specific composition)[7]
-
Synthetic iodoanthracene-γ-thiolactone analog dissolved in a suitable solvent (e.g., DMSO)
-
Shake flasks or bioreactor
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
Celite
-
Silica gel and Sephadex LH-20 for chromatography
-
HPLC system for purification and analysis
Procedure:
-
Fermentation:
-
Inoculate the fermentation medium in shake flasks or a bioreactor with a seed culture of the M. chersina Δorf15 mutant strain.
-
Incubate the culture under appropriate conditions (e.g., 28 °C with shaking).
-
After an initial growth period, feed the synthetic iodoanthracene-γ-thiolactone analog to the culture.
-
Continue the fermentation for several days to allow for the biosynthesis of the new dynemicin analog.
-
-
Extraction:
-
On the tenth day of fermentation, extract the culture broth with ethyl acetate (B1210297) (e.g., 3:1 ratio of broth to solvent).[4]
-
Separate the organic and aqueous phases by centrifugation.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter through a bed of Celite.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Adsorb the crude extract onto Celite and perform an initial purification by silica gel flash chromatography using a methanol/chloroform gradient.[4]
-
For characterization, the collected fractions containing the dynemicin analog may be acetylated using acetic anhydride (B1165640) and pyridine.[4]
-
Further purify the acetylated or non-acetylated analog using silica gel chromatography followed by size-exclusion chromatography on a Sephadex LH-20 column.[4][7]
-
Final purification can be achieved by HPLC to yield the pure dynemicin analog.
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to evaluate the cytotoxic effects of Dynemicin analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Molt-4 T-cell leukemia)
-
96-well plates
-
Cell culture medium and supplements
-
Dynemicin analog solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Dynemicin analogs and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curve.
Protocol 5: Plasmid DNA Cleavage Assay
This assay assesses the ability of Dynemicin analogs to induce DNA strand scission.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dynemicin analog solutions
-
Reducing agent (e.g., NADPH or glutathione)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
TAE or TBE buffer
-
DNA loading dye
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Agarose gel electrophoresis system
-
UV transilluminator or gel documentation system
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes containing the reaction buffer, supercoiled plasmid DNA, and the Dynemicin analog at the desired concentration.
-
Initiate the cleavage reaction by adding the reducing agent.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding DNA loading dye.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, nicked, and linear).
-
Visualize the DNA bands under UV light and quantify the intensity of each band to determine the extent of DNA cleavage.
Data Presentation
The following tables summarize key quantitative data for the synthesis and biological activity of Dynemicin A and its analogs.
Table 1: In Vitro Cytotoxicity of Dynemicin A and a Simplified Analog
| Compound | Cell Line | IC50 (µM) |
| Dynemicin A | Molt-4 T-cell leukemia | 0.001 |
| Simplified Analog | Molt-4 T-cell leukemia | >1 |
Data sourced from a study on the structural comparison of Dynemicin A and its analogs.
Table 2: In Vivo Antitumor Activity of Water-Soluble Dynemicin A Analogs
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | T/C (%)* | Outcome |
| 10c | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity compared to parent compounds.[5] |
| 10b, 14b | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[5] |
| 10d, 12d, 14d | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[5] |
*T/C (%): (Median survival time of treated group / Median survival time of control group) x 100.
Visualizations
Caption: Convergent total synthesis workflow for Dynemicin analogs.
Caption: Mutasynthesis workflow for producing novel Dynemicin analogs.
Caption: Signaling pathway of Dynemicin-induced DNA cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Normal and Aberrant Methyltransferase Activities Give Insights into the Final Steps of Dynemicin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Improved processes for the production and isolation of dynemicin A and large-scale fermentation in a 10,000-liter fermentor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dynemicin Analogs in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynemicins are a class of potent enediyne antitumor antibiotics originally isolated from Micromonospora chersina.[1] These compounds are of significant interest in oncology research due to their unique mechanism of action and high cytotoxicity against a range of cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for the study of dynemicin analogs, with a focus on their application in leukemia cell line research. While specific data for Dynemicin P is limited in publicly available literature, this report utilizes data from the closely related and well-studied Dynemicin A as a representative example of this compound class.
Mechanism of Action
Dynemicin analogs exert their cytotoxic effects through a sophisticated mechanism that targets cellular DNA. The molecular structure, which includes a planar anthraquinone (B42736) core and a reactive enediyne core, facilitates this process.[2] The anthraquinone moiety intercalates into the minor groove of the DNA double helix.[2] This positions the enediyne component for activation, which can occur via bioreduction. This activation generates a highly reactive p-benzyne diradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks. This extensive DNA damage triggers cellular signaling cascades that result in cell cycle arrest and programmed cell death (apoptosis).
Data Presentation
The following tables summarize the quantitative data on the cytotoxic activity of Dynemicin A and its analogs in leukemia cell lines.
Table 1: In Vitro Cytotoxicity of Dynemicin A
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dynemicin A | Molt-4 | T-cell Leukemia | 0.001 |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
Table 2: In Vivo Antitumor Activity of Water-Soluble Dynemicin A Analogs
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | T/C (%)* | Outcome |
| 10c | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity compared to parent compounds. |
| 10b, 14b | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity. |
| 10d, 12d, 14d | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity. |
T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C ratio indicates greater antitumor efficacy.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of dynemicin analogs on leukemia cell lines are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell line of interest (e.g., Molt-4, HL-60, K-562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dynemicin analog (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the dynemicin analog in complete culture medium. Add the diluted compound to the wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the dynemicin analog concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Leukemia cells treated with the dynemicin analog in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. The different cell populations can be identified as:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Leukemia cells treated with the dynemicin analog
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key processes involved in the action of dynemicin analogs in leukemia cells.
Caption: Mechanism of Dynemicin-induced DNA damage and cell death.
Caption: Experimental workflow for evaluating Dynemicin analogs.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Dynemicin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynemicin P belongs to the enediyne class of potent antitumor antibiotics. Its mechanism of action involves the induction of DNA double-strand breaks, a catastrophic event for the cell that can trigger programmed cell death, or apoptosis. The ability to accurately quantify and understand the apoptotic response to this compound is crucial for its development as a potential therapeutic agent.
These application notes provide a framework for analyzing apoptosis induced by this compound using flow cytometry, a powerful technique for single-cell analysis. The protocols and data presented are based on established methodologies for apoptosis detection and the known mechanisms of the closely related analog, Dynemicin A, due to the limited availability of specific data for this compound.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of Dynemicin A, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Cytotoxicity of Dynemicin A
| Cell Line | IC50 (µM) | Reference |
| Molt-4 T-cell leukemia | Varies | [1] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 of this compound in the cell line of interest.
Table 2: Expected Outcomes of Flow Cytometry Analysis of Apoptosis
This table outlines the expected distribution of cell populations after treatment with an apoptosis-inducing agent like this compound and staining with Annexin V and Propidium Iodide (PI).
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Cells in the initial stages of apoptosis |
| Late Apoptotic/Necrotic | Positive | Positive | Cells in the final stages of apoptosis or necrotic cells |
| Necrotic | Negative | Positive | Primarily necrotic cells |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks at an appropriate density. Allow cells to adhere and then treat with this compound at the desired concentrations (e.g., IC50, 2x IC50) for various time points (e.g., 12, 24, 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Mandatory Visualizations
Signaling Pathway of Dynemicin-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway for apoptosis induced by Dynemicin, based on the mechanism of Dynemicin A.
Caption: Dynemicin-induced apoptosis signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the experimental workflow for the analysis of this compound-induced apoptosis by flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dynemicin P for DNA Cleavage Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dynemicin P concentration in DNA cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNA cleavage by this compound?
A1: this compound, a member of the enediyne class of antitumor antibiotics, induces DNA strand scission through a complex mechanism. Its structure includes an anthraquinone (B42736) core that intercalates into the minor groove of the DNA double helix and an enediyne core responsible for cleavage.[1][2] The process is initiated by the activation of the enediyne moiety, typically through a bioreductive process triggered by cellular thiols or NADPH.[1] This activation leads to a cycloaromatization reaction (Bergman cyclization), generating a highly reactive benzenoid diradical.[1][3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-stranded breaks.
Q2: What are the preferred DNA sequences for this compound cleavage?
A2: this compound exhibits a preference for cleaving DNA on the 3' side of purine (B94841) bases. Common target sequences include 5'-GC, 5'-GT, and 5'-AG.
Q3: What are the recommended storage and handling conditions for this compound?
A3: While specific instructions should be obtained from the supplier, enediyne antibiotics like this compound are generally sensitive to light and temperature. It is advisable to store this compound protected from light at low temperatures, typically -20°C or below, to maintain its stability and activity. It is also recommended to avoid multiple freeze-thaw cycles.
Q4: How can I improve the solubility of this compound for my experiments?
A4: Dynemicin compounds are known for their poor aqueous solubility. To improve solubility, you can dissolve this compound in a small amount of an organic solvent like DMSO before preparing further dilutions in your aqueous reaction buffer. When preparing a stock solution, ensure the final concentration of the organic solvent in the assay is low (typically below 0.5%) to avoid solvent-induced artifacts. Using a co-solvent system or low concentrations of non-ionic surfactants can also help maintain solubility.
Troubleshooting Guide
Issue 1: Low or No DNA Cleavage Observed
If you are observing low or no DNA cleavage in your assay, consider the following potential causes and solutions:
| Possible Cause | Troubleshooting Step |
| Inactive or Suboptimal Concentration of Activating Agent | Ensure your activating agent (e.g., NADPH, DTT, or other thiol compounds) is fresh and used at an optimal concentration. The concentration of the activating agent may need to be optimized for your specific experimental conditions. |
| Degraded this compound | Improper storage or handling can lead to the degradation of this compound. Use a fresh aliquot of the compound and ensure it has been stored correctly, protected from light and at a low temperature. |
| Suboptimal Reaction Conditions | Verify that the incubation time and temperature are appropriate for the assay. A typical incubation temperature is 37°C, with incubation times ranging from 30 minutes to 5 hours. The pH of the reaction buffer can also impact activation, with alkaline conditions sometimes favoring cleavage. |
| Inhibitory Components in the Reaction | Contaminants in the DNA sample or reaction buffer could inhibit the activity of this compound. Ensure the purity of your DNA and the quality of your reagents. |
Issue 2: Inconsistent or Irreproducible Results
For inconsistent results between experiments, consider these factors:
| Possible Cause | Troubleshooting Step |
| Variability in Reagent Preparation | Prepare a master mix for your reactions to ensure consistency in the concentration of all components across different samples. |
| Inconsistent Incubation Times | Use a calibrated timer to ensure consistent incubation periods for all experiments. |
| Freeze-Thaw Cycles of this compound Stock | Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound. |
| Light Exposure | Dynemicin A can be activated by visible light. To ensure consistency, protect your reactions from light during setup and incubation. |
Experimental Protocols
Agarose (B213101) Gel Electrophoresis Assay for DNA Cleavage
This method allows for the visualization and quantification of DNA cleavage by separating different DNA topologies (supercoiled, relaxed circular, and linear) that result from single- and double-strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Activating agent (e.g., NADPH or DTT)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)
-
DNA loading dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., ethidium (B1194527) bromide)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the components in the order listed in the table below. It is recommended to prepare a master mix for multiple reactions.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes to 5 hours).
-
Reaction Quenching: Stop the reaction by adding DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel until the different DNA forms are adequately separated.
-
Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of supercoiled, relaxed circular, and linear DNA can be quantified using densitometry software.
Typical Reaction Component Concentrations:
| Component | Final Concentration |
| Supercoiled Plasmid DNA | 20-50 µM (in base pairs) |
| This compound | 5-50 µM |
| NADPH or DTT | 0.5-5 mM |
| Tris-HCl (pH 7.5) | 30-50 mM |
| NaCl | 50 mM |
| DMSO | 5-10% (v/v) |
Visualizations
Caption: Workflow for Agarose Gel Electrophoresis DNA Cleavage Assay.
Caption: Simplified signaling pathway of this compound-induced DNA cleavage.
References
Troubleshooting low efficiency in Dynemicin P DNA cleavage
Welcome to the technical support center for Dynemicin P. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low efficiency in this compound-mediated DNA cleavage experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cleave DNA?
This compound belongs to the enediyne class of potent antitumor antibiotics. Its structure is a hybrid of an anthraquinone (B42736) core and an enediyne core. The anthraquinone moiety intercalates into the minor groove of DNA, which positions the enediyne "warhead" for its activity.[1][2][3] The DNA cleavage process is initiated by the activation of the enediyne core, which can be triggered by reducing agents like NADPH or thiol compounds (e.g., DTT).[2][3] This activation leads to a Bergman cyclization reaction, generating a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA, resulting in single- and double-stranded breaks.
Q2: My this compound DNA cleavage reaction is showing low or no efficiency. What are the possible causes?
Several factors can contribute to poor DNA cleavage results with this compound. The most common issues include:
-
Inactive or Suboptimal Reductant: The activating agent (e.g., NADPH, DTT) is crucial. If it is old, degraded, or used at a suboptimal concentration, the activation of this compound will be inefficient.
-
This compound Instability: Enediyne compounds can be sensitive to light and temperature. Improper storage or handling, including multiple freeze-thaw cycles, can lead to degradation of this compound.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and incubation time can significantly impact cleavage efficiency. The reaction is typically performed at 37°C to facilitate the thermal Bergman cyclization.
-
DNA Substrate Issues: The concentration and purity of your DNA substrate are important. Contaminants in the DNA sample or reaction buffer could inhibit the activity of this compound.
-
Incorrect this compound Concentration: The concentration of this compound should be optimized for your specific experimental setup.
Q3: Are there specific DNA sequences that this compound preferentially cleaves?
Yes, Dynemicin exhibits a preference for cleaving DNA at the 3'-side of purine (B94841) bases. The most common cleavage sites are 5'-GC, 5'-GT, and 5'-AG sequences.
Q4: What are the recommended storage and handling conditions for this compound?
While specific instructions should be obtained from the supplier, enediyne antibiotics are generally sensitive to light and temperature. It is advisable to store this compound protected from light and at a low temperature, typically -20°C or below, to maintain its stability and activity. Avoid multiple freeze-thaw cycles.
Troubleshooting Guide
This section provides a more in-depth look at common problems and their solutions.
Problem: No or very low DNA cleavage observed.
| Possible Cause | Suggested Solution |
| Inactive Activating Agent | Prepare a fresh solution of your reducing agent (e.g., NADPH, DTT) for each experiment. Ensure you are using it at the recommended concentration (typically in the millimolar range). |
| Degraded this compound | Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles. Protect the stock and reaction mixtures from light. |
| Incorrect Incubation Temperature | Ensure the reaction is incubated at 37°C to promote the Bergman cyclization. |
| Suboptimal Incubation Time | Optimize the incubation time for your experiment. A time course experiment (e.g., 30 minutes to 5 hours) can help determine the optimal duration. |
| Nuclease Contamination | Use sterile, nuclease-free water, buffers, and pipette tips. Wear gloves throughout the experiment to prevent contamination. |
Problem: Inconsistent cleavage efficiency between experiments.
| Possible Cause | Suggested Solution |
| Variability in Reagent Concentrations | Prepare fresh dilutions of this compound, activating agents, and DNA for each set of experiments. Use calibrated pipettes for accurate dispensing. |
| Differences in Incubation Time | Ensure that the incubation time is consistent across all experiments being compared. |
Problem: Unexpected cleavage patterns or smearing on the gel.
| Possible Cause | Suggested Solution |
| High Concentration of this compound or Activating Agent | Perform a titration experiment to determine the optimal concentration that results in specific cleavage without excessive degradation of the DNA. |
| Nuclease Contamination | As mentioned above, ensure all reagents and equipment are nuclease-free. |
| Non-specific Binding or Aggregation | Ensure proper mixing of the reaction components. Consider including a non-ionic detergent at a very low concentration in the reaction buffer to prevent aggregation. |
Quantitative Data Summary
The following tables provide recommended concentration ranges for key components in a this compound DNA cleavage reaction.
Table 1: Reaction Component Concentrations
| Component | Final Concentration | Notes |
| Supercoiled Plasmid DNA | 20-50 µM (in base pairs) | Ensure high purity. |
| This compound | 5-50 µM | Optimal concentration may vary. |
| NADPH or DTT | 0.5-5 mM | Prepare fresh. |
| Tris-HCl (pH 7.5) | 30-50 mM | Ensure the buffer is free of interfering agents. |
| NaCl | 50 mM | |
| DMSO | 5-10% (v/v) | Used as a solvent for this compound. |
Data compiled from multiple sources.
Experimental Protocols
Standard Protocol for Plasmid DNA Cleavage Assay
This protocol is a general guideline for assessing the DNA cleavage activity of this compound using agarose (B213101) gel electrophoresis.
-
Preparation of Reaction Mixture:
-
In a sterile microcentrifuge tube on ice, add the following components in the specified order:
-
Nuclease-free water to a final volume of 20 µL.
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 500 mM NaCl).
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 20-50 µM (in base pairs).
-
Activating agent (e.g., NADPH or DTT) to a final concentration of 0.5-5 mM.
-
This compound to the desired final concentration (e.g., 5-50 µM).
-
-
Gently mix the components by pipetting. It is recommended to prepare a master mix for multiple reactions.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes to 5 hours). Protect the reaction from light.
-
-
Reaction Termination:
-
Stop the reaction by adding 4 µL of 6x DNA Loading Dye containing EDTA.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will be separated.
-
Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form, which indicates the extent of DNA cleavage.
-
-
Controls:
-
Negative Control 1: A reaction with no this compound to check the integrity of the DNA substrate.
-
Negative Control 2: A reaction with no activating agent to demonstrate its necessity for cleavage.
-
Visualizations
This compound Activation and DNA Cleavage Pathway
Caption: Activation pathway of this compound leading to DNA cleavage.
Experimental Workflow for DNA Cleavage Assay
Caption: Experimental workflow for a this compound DNA cleavage assay.
Troubleshooting Low Cleavage Efficiency
Caption: A decision tree for troubleshooting low DNA cleavage efficiency.
References
Technical Support Center: Overcoming Dynemicin A Precipitation in Cell Culture Media
A Note on Nomenclature: Initial searches for "Dynemicin P" yielded limited results, with most scientific literature referring to the well-characterized enediyne antibiotic, Dynemicin A. This guide will focus on Dynemicin A, assuming "this compound" may be a typographical error or a less common designation.
Introduction
Dynemicin A is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1] It is known for its unique structure which combines a DNA-intercalating anthraquinone (B42736) core with a DNA-cleaving enediyne moiety, enabling it to cause double-stranded breaks in DNA.[1][2] While a promising agent in cancer research, its clinical application has been hindered by its indiscriminate cytotoxicity.[1] A significant challenge for researchers working with Dynemicin A in vitro is its poor aqueous solubility, which frequently leads to precipitation in cell culture media. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome this issue and ensure reliable experimental outcomes.
Troubleshooting Guide: Dynemicin A Precipitation
This section addresses common issues related to Dynemicin A precipitation in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
-
Question: I dissolved Dynemicin A in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like Dynemicin A.[3] It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium upon dilution of the DMSO stock.
Potential Causes and Solutions:
-
High Final Concentration: The intended final concentration of Dynemicin A in the media may be too high. It is crucial to determine the maximum soluble concentration of Dynemicin A in your specific cell culture medium.
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly into the full volume of media can cause rapid solvent exchange and localized high concentrations, leading to precipitation. A better approach is to perform serial dilutions.
-
Media Temperature: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media.
-
High DMSO Concentration: While DMSO is an effective solvent for Dynemicin A, high final concentrations in the culture can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
Issue 2: Precipitation Occurs Over Time During Incubation
-
Question: My Dynemicin A solution is clear upon addition to the media, but I observe precipitation after several hours of incubation. What could be the reason?
-
Answer: Delayed precipitation can be due to several factors related to the stability of the compound and its interaction with media components over time.
Potential Causes and Solutions:
-
Compound Instability: Dynemicin A may degrade or aggregate under standard cell culture conditions (37°C, 5% CO2, humidity). Consider the duration of your experiment and if possible, prepare fresh media with Dynemicin A for longer incubation periods.
-
Interaction with Media Components: Dynemicin A might interact with proteins (e.g., from serum), salts, or other components in the media, leading to the formation of insoluble complexes. If using a serum-containing medium, reducing the serum concentration or using a serum-free alternative (if compatible with your cell line) might help.
-
pH Shifts: The pH of the cell culture medium can change during incubation, which may affect the solubility of Dynemicin A. Ensure your medium is adequately buffered for the incubator's CO2 concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Dynemicin A stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving Dynemicin A and other enediyne antibiotics due to its ability to dissolve nonpolar compounds. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO.
Q2: What is the solubility profile of Dynemicin A?
A2: Dynemicin A is practically insoluble in water and hexane. It is soluble in DMSO, dimethylformamide (DMF), and dioxane, and sparingly soluble in methanol, ethanol (B145695), isopropanol, and ethyl acetate.
Q3: How can I determine the maximum soluble concentration of Dynemicin A in my specific cell culture medium?
A3: You can perform a simple solubility test. Prepare a serial dilution of your Dynemicin A stock solution in pre-warmed cell culture medium. Incubate these dilutions under your experimental conditions and visually inspect for precipitation at different time points. The highest concentration that remains clear is your maximum working concentration.
Q4: Are there any alternatives to DMSO for dissolving Dynemicin A?
A4: While DMSO is the most common, dimethylformamide (DMF) can also be used. However, DMF can also be toxic to cells, and similar precautions regarding the final solvent concentration should be taken.
Q5: Can I use co-solvents or surfactants to improve Dynemicin A solubility?
A5: Yes, using a co-solvent system or non-ionic surfactants can help improve the solubility of hydrophobic compounds. For a co-solvent approach, an intermediate dilution of the DMSO stock can be made in a water-miscible organic solvent like ethanol or polyethylene (B3416737) glycol 400 (PEG 400) before the final dilution in the aqueous buffer. Low concentrations (0.01% to 0.1%) of surfactants like Tween® 20 or Polysorbate 80 can also be added to the culture medium to aid in solubilization. However, it is essential to test the effects of these additives on your specific cell line.
Data Presentation
Table 1: Solubility of Dynemicin A in Various Solvents
| Solvent | Solubility |
| DMSO (Dimethyl sulfoxide) | Soluble |
| DMF (Dimethylformamide) | Soluble |
| Dioxane | Soluble |
| Methanol | Sparingly soluble |
| Ethanol | Sparingly soluble |
| Isopropanol | Sparingly soluble |
| Ethyl Acetate | Sparingly soluble |
| Water | Practically insoluble |
| Hexane | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of Dynemicin A Stock Solution
Objective: To prepare a concentrated stock solution of Dynemicin A in DMSO.
Materials:
-
Dynemicin A (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid Dynemicin A to equilibrate to room temperature before opening.
-
Weigh the required amount of Dynemicin A.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 1-10 mM).
-
Vortex the tube until the Dynemicin A is completely dissolved. Brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of Dynemicin A that remains soluble in a specific cell culture medium.
Materials:
-
Dynemicin A stock solution (in DMSO)
-
Complete cell culture medium (specific to your cell line)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the Dynemicin A stock solution in the pre-warmed medium. It is recommended to perform a serial 2-fold dilution.
-
Ensure the final DMSO concentration in each dilution remains below 0.5%.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Dynemicin A Troubleshooting Workflow
Caption: Troubleshooting workflow for Dynemicin A precipitation.
Dynemicin A Mechanism of Action
Caption: Simplified signaling pathway of Dynemicin A-induced DNA damage.
References
Light sensitivity and degradation of Dynemicin P solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dynemicin P solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the compound's light sensitivity and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable in solution?
This compound is a member of the enediyne class of potent antitumor antibiotics. Its structure contains a highly strained ten-membered ring with two triple bonds and one double bond, known as the "enediyne core" or "warhead." This structural feature is fundamental to its mechanism of action but also the primary reason for its instability.[1] Under certain conditions, such as exposure to light, heat, or reducing agents, the molecule can undergo a chemical rearrangement called a Bergman cyclization.[1][2][3] This process generates a highly reactive p-benzyne diradical, which is responsible for cleaving the DNA of target cells but can also react with the solvent or other molecules in the experimental setup, leading to rapid degradation and loss of activity.[1]
Q2: What are the primary factors that contribute to the degradation of this compound?
The stability of this compound is primarily affected by:
-
Light: Exposure to light, including ambient laboratory light and especially visible light of longer wavelengths, can trigger the activation of the enediyne core, leading to degradation.[2][4] It is crucial to handle this compound in the dark or in amber vials.[1][2]
-
Heat: Elevated temperatures accelerate the rate of chemical degradation. Therefore, it is essential to store both solid this compound and its solutions at low temperatures (-20°C or -80°C).[2][5]
-
Oxygen: Storing this compound under an inert atmosphere, such as argon or nitrogen, is recommended to minimize oxidative degradation.[2][5]
-
pH: Acidic conditions can facilitate the opening of the epoxide ring on the molecule, a critical step for initiating the Bergman cyclization and subsequent degradation.[1] Maintaining a neutral or slightly basic pH (7.2-7.8) is recommended for working solutions.[1]
-
Reducing Environments: The presence of reducing agents like NADPH or thiol-containing compounds (e.g., glutathione) can initiate the activation cascade, leading to degradation if not in the presence of the intended target (DNA).[3][6]
Q3: How should I prepare and store this compound solutions to ensure stability?
To maintain the integrity of this compound solutions, the following procedures are highly recommended:
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 1-10 mM) in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into small, single-use volumes in amber vials.[1][2]
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage or -80°C for long-term storage, always protected from light.[1][2][5]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting an aliquot of the stock solution into the final aqueous buffer immediately before use. Aqueous solutions of this compound are generally much less stable and should not be stored.[1][2]
Q4: How can I monitor the degradation of my this compound solution?
The stability and degradation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC).[2] A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from its degradation products. Degradation is indicated by a decrease in the peak area of the parent this compound compound and the appearance of new peaks in the chromatogram over time.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a freshly prepared working solution. | 1. Premature activation and degradation of this compound. | - Ensure the aqueous buffer is at a neutral or slightly basic pH (7.2-7.8).[1]- Check for and remove any unintended reducing agents in your experimental medium.- Prepare the working solution immediately before use and protect it from light.[1][2] |
| 2. Exposure to light during preparation or handling. | - Work in a dark room or use amber-colored tubes and vials for all solution preparations and dilutions.[1] | |
| Precipitation of this compound when diluting into an aqueous buffer. | 1. Poor water solubility of this compound. | - Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring to ensure rapid dispersion.[1]- Keep the final DMSO concentration in your experiment as low as possible (typically <1%) while ensuring the compound remains dissolved.[1] |
| 2. Exceeding the solubility limit in the final medium. | - You may need to lower the final working concentration of this compound. | |
| Appearance of multiple unknown peaks in the HPLC chromatogram. | 1. Degradation of this compound due to improper storage or handling. | - Review storage conditions: ensure the compound is stored at -20°C or -80°C, protected from light, and under an inert atmosphere if possible.[2][5]- Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][2] |
| 2. Photodegradation during sample preparation for HPLC. | - Prepare HPLC samples under low-light conditions and use amber HPLC vials. |
Quantitative Data on this compound Degradation
Currently, specific quantitative data on the photodegradation kinetics of this compound are not widely available in the public literature. Researchers should perform their own stability studies to determine the degradation profile under their specific experimental conditions. The following tables can be used as templates to record and analyze experimental data.
Table 1: Photodegradation of this compound in Solution
| Time (hours) | Light Exposure (lux hours) | Concentration of this compound (µg/mL) | % Remaining | Appearance of Degradation Products (Peak Area) |
| 0 | 0 | Initial Concentration | 100% | 0 |
| t₁ | x₁ | C₁ | (C₁/C₀)100 | A₁ |
| t₂ | x₂ | C₂ | (C₂/C₀)100 | A₂ |
| t₃ | x₃ | C₃ | (C₃/C₀)100 | A₃ |
Table 2: Influence of Solvent on this compound Stability (under controlled light and temperature)
| Solvent | Time (hours) | % this compound Remaining |
| DMSO | 24 | User Data |
| 48 | User Data | |
| PBS (pH 7.4) | 1 | User Data |
| 4 | User Data | |
| Other Solvent | t₁ | User Data |
| t₂ | User Data |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
In a certified chemical fume hood, weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to the vial.
-
Vortex briefly until the solid is completely dissolved. The solution should be a deep purple color.
-
Aliquot the stock solution into single-use amber vials, flush with nitrogen or argon if possible, and store at -80°C.
-
-
Aqueous Working Solution (e.g., 10 µM in PBS):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.[1]
-
Prepare the desired volume of sterile aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
To prepare a 10 µM solution, perform a 1:1000 dilution. For 1 mL of the final solution, you will need 1 µL of the 10 mM stock and 999 µL of buffer.
-
While vigorously vortexing the buffer, slowly add the 1 µL of DMSO stock solution.[1]
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the working solution immediately. Do not store aqueous solutions.[1][2]
-
Protocol 2: Photostability Testing of this compound in Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[8][9][10][11]
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer) in a chemically inert, transparent container (e.g., quartz cuvette or glass vial).
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the test and dark control samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9][10]
-
Light source options include:
-
Option 1: An artificial daylight fluorescent lamp or a Xenon or metal halide lamp designed to produce an output similar to the D65/ID65 emission standard.[10]
-
Option 2: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm.[10][11]
-
-
-
Sample Analysis:
-
At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
Assess for any changes in physical properties, such as color.
-
-
Data Evaluation:
-
Compare the results from the light-exposed samples to those of the dark control to differentiate between light-induced and thermally-induced degradation.
-
Calculate the rate of degradation and identify any major photodegradation products.
-
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for assessing the photostability of this compound.
Caption: Simplified DNA damage response pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Visible light induced DNA cleavage by the hybrid antitumor antibiotic dynemicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ikev.org [ikev.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Improving Reproducibility of Dynemicin P Experimental Results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving more reproducible experimental results with Dynemicin P. Given that specific data for this compound is limited in publicly available literature, this guide leverages information from the closely related and well-studied analogue, Dynemicin A, as a foundational reference.
Section 1: General Issues & Frequently Asked Questions
This section addresses common challenges that can lead to variability in experiments involving enediyne antibiotics like this compound.
Q1: My IC50 values for this compound are inconsistent across different experimental repeats. What are the likely causes?
A1: Inconsistency in IC50 values can stem from several factors:
-
Cell-Based Variability: Ensure you are using cells from a similar passage number for all experiments. Cellular characteristics and drug sensitivity can change with excessive passaging. Maintain consistent cell seeding densities, as confluence levels can significantly impact results.[1]
-
Compound Stability and Handling: Dynemicin compounds can be sensitive to light and repeated freeze-thaw cycles.[2][3] Prepare fresh dilutions from a stock solution for each experiment and protect solutions from light.[1][3]
-
Solvent Concentration: this compound is expected to have poor aqueous solubility and is typically dissolved in an organic solvent like DMSO.[4] Ensure the final solvent concentration in the culture medium is consistent and minimal (ideally ≤0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a solvent-only control.[1]
Q2: I am observing lower-than-expected cytotoxicity with this compound. Why might this be happening?
A2: Several factors could lead to reduced cytotoxic effects:
-
Compound Degradation: Dynemicin compounds may degrade in culture media. Use freshly prepared solutions for each experiment.[1]
-
Suboptimal Concentration Range: The effective concentration for Dynemicins is typically in the picomolar to nanomolar range.[1] Verify your dilution calculations and ensure the concentration range is appropriate for the cell line being tested.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to anticancer agents due to factors like efficient DNA repair pathways or drug efflux mechanisms.[1]
-
Insufficient Incubation Time: The cytotoxic effects of DNA-damaging agents may take time to manifest. Consider extending the incubation period (e.g., from 24h to 48h or 72h).[1]
Q3: I see a precipitate in my wells after adding the this compound solution. What should I do?
A3: Precipitation indicates that the compound is not fully soluble in the aqueous medium, which will lead to inaccurate results.[1]
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not exceed cytotoxic levels (typically <0.5%).[4]
-
Use a Co-solvent: Consider using a co-solvent system, such as dissolving the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer.[4]
-
Employ Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 20) can help maintain the solubility of hydrophobic compounds.[4]
Section 2: Assay-Specific Troubleshooting Guides
DNA Cleavage Assays
Q4: I am not observing significant DNA cleavage in my agarose (B213101) gel electrophoresis assay. What are the potential issues?
A4:
-
Inadequate Activation: Dynemicin-mediated DNA cleavage requires activation.[3] Ensure you have included a suitable activating agent, such as NADPH or a thiol compound like dithiothreitol (B142953) (DTT), at an appropriate concentration (typically in the millimolar range).[3][5][6]
-
Suboptimal Reaction Conditions: The pH of the reaction buffer can impact activation. Alkaline conditions have been shown to be effective for Dynemicin A-mediated cleavage.[6] Also, verify that the incubation time and temperature are optimal.[3]
-
Compound Stability: Ensure your this compound stock solution is stored correctly (at -20°C or below, protected from light) and has not undergone multiple freeze-thaw cycles.[3]
-
DNA Quality: Use high-quality, supercoiled plasmid DNA. Contaminants in the DNA preparation can inhibit the reaction.
Cytotoxicity Assays (e.g., MTT, LDH)
Q5: My MTT assay results show high background or are not correlating with cell death observed under the microscope. What could be wrong?
A5:
-
High Background: This can be caused by microbial contamination or interference from components in the cell culture medium like phenol (B47542) red.[1] You can also run a control with this compound in media without cells to check for direct chemical reduction of the MTT reagent.[1]
-
Metabolic vs. Cytotoxic Effects: The MTT assay measures metabolic activity, which may not always directly correlate with cell number.[1] A compound could affect cellular metabolism without causing immediate cell death, leading to misleading results. Consider complementing the MTT assay with a direct measure of cytotoxicity, such as an LDH release assay, which measures plasma membrane integrity.[1]
Section 3: Quantitative Data Summary
As specific quantitative data for this compound is scarce, the following table summarizes reported IC50 values for Dynemicin A in various cancer cell lines as a reference. Researchers should determine these values empirically for this compound in their specific cell line of interest.
| Cell Line | Cancer Type | IC50 (approximate) | Reference |
| HL-60 | Leukemia | pM to low nM range | [7] |
| K-562 | Leukemia | pM to low nM range | [7] |
| MCF-7 | Breast Cancer | pM to low nM range | [7] |
| A549 | Lung Cancer | pM to low nM range | [8] |
| Jurkat | Leukemia | Not specified, but highly cytotoxic | [8] |
Note: IC50 values are highly dependent on experimental conditions such as cell density and incubation time.[8]
Section 4: Experimental Protocols
Protocol 1: DNA Cleavage Assay using Agarose Gel Electrophoresis
This protocol assesses the ability of this compound to induce single- and double-strand breaks in supercoiled plasmid DNA.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Activating agent: NADPH or Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
6x DNA Loading Dye
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Supercoiled plasmid DNA (final concentration ~20-50 µg/mL)[9]
-
This compound at various concentrations
-
Reaction buffer
-
Nuclease-free water to the desired volume
-
-
Initiation of Cleavage: Add the activating agent (e.g., NADPH or DTT) to initiate the reaction.[9] The final volume should be around 20 µL.[9]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[9]
-
Termination: Stop the reaction by adding the 6x DNA loading dye.[2]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[2] Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have adequately separated.[10]
-
Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light.[9] Analyze the different DNA forms: Form I (supercoiled, fastest migrating), Form II (nicked/relaxed, intermediate), and Form III (linear, slowest).[9][10]
Protocol 2: MTT Assay for Cytotoxicity
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2][9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2][9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.[9]
Section 5: Mandatory Visualizations
Caption: Mechanism of this compound-induced DNA damage.
Caption: Experimental workflow for DNA cleavage assay.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cell Line Resistance to Dynemicin P Treatment
Welcome to the technical support center for Dynemicin P treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding cell line resistance to this potent enediyne antitumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the enediyne class of antitumor antibiotics, which are known for their extraordinary cytotoxicity.[1][2][3][4] These natural products are produced by soil bacteria, such as Micromonospora chersina.[5] The unique structure of dynemicins features an anthraquinone (B42736) core fused with a 10-membered enediyne ring system. This architecture allows the molecule to intercalate into the minor groove of DNA. Once positioned, a bioreductive activation initiates a cascade of reactions, leading to the generation of diradical species that cause double-strand breaks in the DNA, ultimately triggering cell death.
Q2: My cell line is showing a decreased response to this compound. How do I confirm resistance?
The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line confirms the development of resistance. It is crucial to ensure consistency in your experimental setup, including cell seeding density, drug incubation times, and the viability assay used, as these factors can influence IC50 values.
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented in publicly available literature, resistance to enediyne antibiotics and other DNA-damaging agents can occur through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell before it can reach its DNA target. This is a common mechanism of multidrug resistance.
-
Enhanced DNA Damage Response (DDR): Cancer cells can develop resistance by upregulating their DNA repair pathways. Enhanced activity of pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) can repair the DNA double-strand breaks induced by this compound, allowing the cells to survive.
-
Drug Sequestration: Cells may produce proteins that bind to the drug and sequester it, preventing it from interacting with DNA. This mechanism has been observed in the bacteria that produce enediyne antibiotics as a means of self-protection.
-
Alterations in Apoptotic Pathways: Resistance can also arise from the inactivation of apoptotic pathways, making the cells less susceptible to programmed cell death even when DNA damage occurs.
-
Reduced Drug Uptake: Changes in the cell membrane composition or the expression of influx transporters could lead to decreased uptake of the drug.
Q4: I've confirmed resistance. What are the next steps to investigate the underlying mechanism?
A multi-faceted approach is recommended to identify the resistance mechanism:
-
Gene and Protein Expression Analysis: Compare the gene and protein expression profiles of your resistant and sensitive cell lines.
-
Quantitative PCR (qPCR) or RNA-sequencing: Look for upregulation of genes encoding ABC transporters (e.g., ABCB1), DNA repair proteins (e.g., RAD51, BRCA1), or anti-apoptotic proteins (e.g., BCL2).
-
Western Blotting or Proteomics: Confirm changes at the protein level for the genes identified.
-
-
Functional Assays: Use specific inhibitors to probe suspected resistance pathways. For example, co-treatment with a P-gp inhibitor like verapamil (B1683045) can help determine if increased drug efflux is the cause of resistance.
-
DNA Repair Assays: Assess the capacity of the resistant cells to repair DNA damage using techniques like comet assays or immunofluorescence staining for DNA repair markers (e.g., γH2AX foci).
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when working with this compound and resistant cell lines.
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Avoid using cells that are over-confluent or have a high passage number. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Confirm the integrity and concentration of your stock. |
| Assay Protocol Variation | Standardize all steps of your viability assay, including incubation times, reagent concentrations, and reading parameters. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular responses to treatment. |
Issue 2: My "resistant" cell line shows a partial response to this compound.
| Potential Cause | Troubleshooting Step |
| Heterogeneous Cell Population | The cell line may consist of a mixed population of sensitive and resistant cells. Consider single-cell cloning to isolate a purely resistant population. |
| Incomplete Resistance Development | The resistance mechanism may not be fully established. Continue exposing the cells to gradually increasing concentrations of this compound to select for a more robustly resistant phenotype. |
| Off-Target Effects at High Concentrations | At very high concentrations, the drug may be inducing cell death through mechanisms that are independent of its primary mode of action. |
Issue 3: I am unable to identify the mechanism of resistance.
| Potential Cause | Troubleshooting Step |
| Novel or Complex Resistance Mechanism | The resistance may be due to a novel mechanism or a combination of multiple mechanisms. |
| Insufficiently Sensitive Detection Methods | The changes in gene or protein expression may be subtle. Use more sensitive techniques or a broader screening approach like whole-genome sequencing or proteomics. |
| Focus on a Single Pathway | Resistance is often multifactorial. Expand your investigation to include other potential pathways, such as drug metabolism, epigenetic modifications, or alterations in cell signaling. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values for a sensitive parental cell line and a derived this compound-resistant cell line.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | This compound | 5 | - |
| Resistant | This compound | 150 | 30 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Sensitive and resistant cell lines
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of ABCB1 (P-gp) Expression
This protocol is used to compare the protein levels of the drug efflux pump ABCB1 in sensitive and resistant cells.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ABCB1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the sensitive and resistant cells in RIPA buffer and determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ABCB1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A workflow for troubleshooting this compound resistance.
References
- 1. Resistance to Enediyne Antitumor Antibiotics by Sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scripps Research study provides new clues to improving chemotherapies | Scripps Research [scripps.edu]
- 3. Exploring the complexities of Dynemicin biosynthesis: Navigating the mutasynthetic pathway to novel anthraquinone fused enediynes as potent chemotherapeutics - American Chemical Society [acs.digitellinc.com]
- 4. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Impact of solvent choice on Dynemicin P activity and solubility
Disclaimer: This technical support guide primarily references data and protocols for Dynemicin A, a closely related and extensively studied analog of Dynemicin P. Due to the limited availability of specific quantitative data for this compound, the information presented here serves as a strong proxy, given the structural and functional similarities within the dynemicin family of compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a member of the enediyne class of potent antitumor antibiotics.[1] Its mechanism of action involves a dual-pronged assault on DNA. The planar anthraquinone (B42736) core of the molecule intercalates into the minor groove of B-DNA.[2][3] This positions the reactive enediyne core, often referred to as the "warhead," in close proximity to the DNA backbone.[2][4] Activation of the enediyne core, typically through reduction by agents like NADPH or thiols, triggers a Bergman cyclization.[2][3][4] This reaction generates a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-stranded breaks.[2][3][5] This DNA damage ultimately induces cell cycle arrest and apoptosis.[2]
Q2: What are the recommended solvents for dissolving this compound?
This compound, like other dynemicins, is poorly soluble in water.[4][6] For experimental purposes, a two-step dissolution process is recommended. First, prepare a high-concentration stock solution in an anhydrous organic solvent. Subsequently, this stock solution can be diluted into the desired aqueous buffer immediately before use.[4][7]
Q3: How should I store this compound solutions to maintain activity?
To maintain the integrity and activity of this compound, it is crucial to store it correctly. Solid this compound should be stored at low temperatures (typically -20°C or below) and protected from light.[3] Stock solutions, prepared in a suitable anhydrous solvent like DMSO, should also be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] It is highly recommended to prepare fresh working solutions from the stock for each experiment, as the compound can degrade in aqueous media.[7]
Q4: What factors can affect the DNA cleavage activity of this compound?
Several factors can influence the efficiency of this compound-mediated DNA cleavage:
-
Activating Agent: The presence and concentration of a reducing agent like NADPH or a thiol compound (e.g., DTT, glutathione) are essential for activating the enediyne core.[3][5][9]
-
pH: The activation of Dynemicin A has been shown to be effective under alkaline conditions.[10]
-
Temperature: The Bergman cyclization is a thermal process, and experiments are typically conducted at 37°C.[5]
-
Light: Dynemicin A can be activated by visible light to induce DNA cleavage.[7] To ensure consistency, protect experimental setups from light unless light-induced activation is the intended mechanism.
-
Purity of Reagents: Contaminants in the DNA sample or reaction buffer can inhibit the activity of dynemicins.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Medium
-
Possible Cause: The final concentration of the organic solvent from the stock solution is too low to maintain the solubility of this compound in the aqueous buffer.
-
Solution:
-
Ensure the stock solution in the organic solvent (e.g., DMSO) is fully dissolved before dilution.
-
When diluting, add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to facilitate rapid mixing.[4]
-
Optimize the final concentration of the organic solvent. While it should be kept low to avoid solvent toxicity (typically <0.5% for cell-based assays), a slightly higher concentration might be necessary to maintain solubility.[6][7] Always include a solvent control in your experiments.
-
Consider using a co-solvent system. For example, create an intermediate dilution of the DMSO stock in ethanol (B145695) or PEG 400 before the final dilution in the aqueous buffer.[6]
-
Issue 2: Low or No DNA Cleavage Activity Observed
-
Possible Causes:
-
Inadequate Activation: The activating agent (e.g., NADPH, DTT) may be degraded or at a suboptimal concentration.[3]
-
Compound Degradation: this compound may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: Incubation time, temperature, or pH may not be optimal.[5][10]
-
-
Solutions:
-
Use a fresh solution of the activating agent at an appropriate concentration (typically in the millimolar range for NADPH or thiols).[5]
-
Prepare fresh working solutions of this compound for each experiment from a properly stored stock.[7]
-
Optimize incubation time (e.g., 30 minutes to 1 hour) and ensure the reaction is performed at 37°C.[2][8]
-
Verify the pH of the reaction buffer; slightly alkaline conditions may be more effective.[10]
-
Include appropriate controls: a negative control without this compound and another without the activating agent to confirm their respective roles.[3]
-
Issue 3: Inconsistent IC50 Values in Cytotoxicity Assays
-
Possible Causes:
-
Variability in Cell Culture: Differences in cell passage number, seeding density, and cell confluence can affect drug sensitivity.[7]
-
Compound Instability: this compound can degrade in culture media over the course of a long incubation period.[7]
-
Inconsistent Solvent Concentration: Variations in the final solvent concentration across wells can lead to inconsistent effects.[7]
-
-
Solutions:
-
Use cells from a consistent passage number and maintain uniform seeding densities for all experiments.
-
Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
Ensure the final concentration of the organic solvent is consistent across all wells, including controls.[7]
-
Protect assay plates from light during incubation.[7]
-
Data Presentation
Table 1: Solubility of Dynemicin A (as a proxy for this compound)
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[6][] |
| Dimethylformamide (DMF) | Soluble[6][] |
| Dioxane | Soluble[6][] |
| Methanol | Sparingly soluble[6][] |
| Ethanol | Sparingly soluble[6][] |
| Isopropanol | Sparingly soluble[6] |
| Ethyl Acetate | Sparingly soluble[6][] |
| Water | Practically insoluble[6][] |
| Hexane | Insoluble[] |
Experimental Protocols
Protocol 1: DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis
This protocol assesses the ability of this compound to induce single- and double-strand breaks in supercoiled plasmid DNA.
Materials:
-
This compound stock solution (in DMSO)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Activating agent (e.g., NADPH or DTT)
-
Reaction Buffer (e.g., 10x Tris-HCl, pH 7.5)
-
Nuclease-free water
-
6x DNA Loading Dye (containing a chelating agent like EDTA to stop the reaction)
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube on ice, prepare the reaction mixture. A typical 20 µL reaction would include:
-
Nuclease-free water (to final volume)
-
2 µL 10x Reaction Buffer
-
Plasmid DNA (e.g., 0.5 µg)
-
Desired concentration of this compound
-
Activating agent (e.g., to a final concentration of 5 mM)
-
-
Initiation: Gently mix the components by pipetting.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. Protect from light.
-
Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Agarose Gel Electrophoresis:
-
Load the entire sample onto a 1% agarose gel in 1x TAE or TBE buffer containing the DNA stain.
-
Run the gel at 80-100V until the dye fronts have adequately separated.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
The conversion of supercoiled DNA (Form I, fastest migrating) to nicked circular DNA (Form II) and linear DNA (Form III, slowest migrating) indicates cleavage activity.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent and below 0.5%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator. Protect the plate from light.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Dynemicin Analogues
A direct comparative analysis of the cytotoxicity between Dynemicin P and Dynemicin A is hampered by the limited availability of public-domain data for this compound. While both are members of the potent enediyne family of antitumor antibiotics isolated from Micromonospora chersina, comprehensive, side-by-side cytotoxic evaluations are not readily accessible in the reviewed literature. This guide, therefore, provides a detailed examination of the well-documented cytotoxicity of Dynemicin A and its analogues, offering a framework for understanding the potential activity of this compound. The experimental protocols and signaling pathways described herein are representative of the enediyne class and are likely applicable to this compound.
Introduction to Dynemicins
Dynemicins are a class of microbial natural products renowned for their exceptionally potent anticancer activity. Their unique molecular architecture, featuring a hybrid of an anthraquinone (B42736) core and a reactive enediyne moiety, underpins their remarkable DNA-damaging capabilities and potent cytotoxicity against a broad spectrum of cancer cells. Dynemicin A is the most extensively studied member of this family. Other naturally occurring analogues, including Dynemicins O, P, and Q, have also been isolated from the same bacterium, Micromonospora chersina.
The primary mechanism of action for dynemicins involves intercalation of the planar anthraquinone core into the minor groove of DNA. This positions the enediyne component for activation, which can be triggered by cellular reducing agents like NADPH or thiols. This activation leads to a Bergman cyclization, generating a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks and ultimately leading to apoptosis.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%. While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the reported in vitro cytotoxicity of Dynemicin A against various cancer cell lines. This data provides a benchmark for the expected potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Dynemicin A | Molt-4 | T-cell Leukemia | 0.003 |
| MKN-45 | Gastric Adenocarcinoma | 0.030 | |
| WiDr | Colon Adenocarcinoma | 0.037 | |
| B16-F10 | Melanoma | 0.020 | |
| L1210 | Leukemia | 0.024 | |
| P388 | Leukemia | 0.006 |
Note: IC50 values are highly dependent on experimental conditions, including the cell line, exposure time, and assay method. Direct comparison of values from different studies should be done with caution.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of enediyne antibiotics like Dynemicin A and, presumably, this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dynemicin A or P
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the dynemicin compound. Control wells with untreated cells and vehicle controls are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
DNA Cleavage Assay
This assay is used to assess the ability of dynemicins to induce DNA strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dynemicin A or P
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Activating agent (e.g., NADPH or dithiothreitol)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: The reaction mixture is prepared containing plasmid DNA, the dynemicin compound, and reaction buffer.
-
Initiation of Cleavage: An activating agent is added to initiate the DNA cleavage reaction. A control reaction without the dynemicin is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by adding a loading dye containing a chelating agent like EDTA.
-
Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA forms.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye and visualized under UV light. The different forms of plasmid DNA (supercoiled, relaxed circular, and linear) are quantified to determine the extent of DNA cleavage.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Dynemicin A and a typical experimental workflow for assessing its cytotoxicity.
Conclusion
While a direct, data-driven comparison of the cytotoxicity of this compound and Dynemicin A is not possible based on currently available literature, the information on Dynemicin A provides a strong foundation for understanding the potent anti-cancer properties of this family of compounds. The shared enediyne core and anthraquinone structure suggest that this compound likely exhibits a similar mechanism of action and potent cytotoxicity. Further research and publication of comparative studies are necessary to fully elucidate the relative potencies of these intriguing natural products.
Structure-activity relationship of Dynemicin P analogs
A Comparative Guide to the Structure-Activity Relationship of Dynemicin Analogs
Introduction
Dynemicin A, a member of the enediyne class of natural products, is a potent antitumor agent isolated from the soil bacterium Micromonospora chersina.[1][2] Its remarkable cytotoxicity stems from a unique molecular architecture that combines a planar anthraquinone (B42736) core for DNA intercalation with a reactive enediyne moiety responsible for DNA cleavage.[1][3] This hybrid structure enables a highly efficient, multi-step mechanism that results in double-stranded DNA breaks, leading to cell death.[1]
However, the clinical application of Dynemicin A has been limited by its high, indiscriminate toxicity.[1] This has driven extensive research into the synthesis and evaluation of numerous analogs to delineate the structure-activity relationship (SAR), aiming to enhance tumor specificity and improve the therapeutic index.[1][4] This guide provides a comparative overview of Dynemicin A analogs, summarizing key quantitative data on their biological activity, detailing relevant experimental protocols, and illustrating the underlying mechanisms and workflows.
Mechanism of Action: A Pathway to DNA Damage
The biological activity of Dynemicin A and its analogs is a sophisticated process that culminates in DNA cleavage. This mechanism can be divided into four critical stages: DNA binding, reductive activation, Bergman cycloaromatization, and hydrogen abstraction.[1]
-
DNA Intercalation: The process begins with the planar anthraquinone portion of the molecule binding to B-DNA, intercalating into the minor groove. This interaction causes a widening of the groove, creating an induced-fit binding that positions the enediyne core for its subsequent reaction.[1][2]
-
Reductive Activation: Once bound, the anthraquinone core is activated by a bioreductive event. In the cellular environment, this reduction can be mediated by cofactors like NADPH or thiols, or catalyzed by enzymes such as ferredoxin-NADP+ reductase.[1][5]
-
Bergman Cycloaromatization: The reduction of the anthraquinone triggers a cascade of electronic rearrangements, including the opening of an epoxide ring. This geometric change brings the acetylenic carbons of the enediyne bridge into close proximity, initiating a spontaneous Bergman cycloaromatization. This reaction converts the stable enediyne into a highly reactive and unstable p-benzyne diradical.[1][6]
-
DNA Cleavage: The p-benzyne diradical, positioned within the minor groove, abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA. This action leads to oxidative strand scission, causing both single- and double-strand breaks, which are profoundly cytotoxic.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Dynemicin A - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of cyclic enediynes related to dynemicin A. II. Synthesis and antitumor activity of 9- and 12-substituted enediynes equipped with aryl carbamate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynemicin P vs. Calicheamicin: A Comparative Analysis of DNA Cleavage Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of potent antitumor antibiotics, the enediyne class of molecules stands out for its remarkable ability to induce DNA strand scission, leading to cancer cell death. Among the most studied members of this class are Dynemicin P and Calicheamicin. This guide provides a comprehensive comparison of their DNA cleavage mechanisms, efficacy, and the experimental protocols used to evaluate their activity.
At a Glance: Key Differences
| Feature | This compound | Calicheamicin |
| Activation Mechanism | Reductive activation of the anthraquinone (B42736) moiety, often facilitated by cellular reducing agents like NADPH or thiol compounds.[1][2] | Nucleophilic attack (e.g., by glutathione) on the trisulfide group.[3] |
| DNA Binding | Intercalation of the anthraquinone core into the DNA minor groove.[1] | Binds to the minor groove of DNA via its aryloligosaccharide chain.[3][4] |
| Reactive Intermediate | Phenyl diradical. | 1,4-didehydrobenzene (a diradical).[4] |
| Cleavage Specificity | Preferentially cleaves at the 3' side of purine (B94841) bases (e.g., 5'-GC, 5'-GT, and 5'-AG).[1] | High specificity for sequences like 5′-TCCT-3′ and 5′-TTTT-3′.[3] |
| Cleavage Efficiency | Potent DNA cleaving agent. | Generally considered more efficient at generating DNA strand breaks than Dynemicin.[3] |
Mechanism of Action: Two Paths to DNA Damage
Both this compound and Calicheamicin are enediyne antibiotics that, upon activation, generate highly reactive diradical species capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand breaks.[3][5] However, their paths to activation and their interaction with the DNA duplex differ significantly.
This compound is a hybrid molecule containing both an enediyne core and an anthraquinone structure.[1] The anthraquinone moiety facilitates the initial binding to DNA through intercalation into the minor groove.[1] The subsequent activation of the enediyne "warhead" is a reductive process, often requiring cellular reducing agents like NADPH or thiol-containing compounds.[1][2] This reduction triggers a cascade of reactions that ultimately generate a reactive phenyl diradical, which then cleaves the DNA.
Calicheamicin , on the other hand, utilizes an aryloligosaccharide chain to bind specifically to the minor groove of DNA.[3][4] Its activation is initiated by a nucleophilic attack, for instance by glutathione (B108866), on the central sulfur atom of its trisulfide group.[3] This triggers a conformational change and the Bergman cyclization of the enediyne core, producing a 1,4-didehydrobenzene diradical that is responsible for DNA cleavage.[4][6]
Caption: Comparative mechanisms of action for this compound and Calicheamicin.
Quantitative Analysis of Cytotoxicity
Direct comparative data on the DNA cleavage efficiency (e.g., EC50 values) of this compound and Calicheamicin under identical experimental conditions are limited in publicly available literature. However, their cytotoxic potency can be inferred from their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that these values can vary significantly based on the cell line and experimental conditions.
Table 1: Representative IC50 Values for Dynemicin A (a close analog of this compound) and Calicheamicin
| Compound | Cancer Cell Line | IC50 | Reference |
| Dynemicin A | Molt-4 T-cell leukemia | ~1-10 nM | (Data inferred from structural analog studies) |
| Calicheamicin γ1 (as part of an Antibody-Drug Conjugate, Inotuzumab Ozogamicin) | Pediatric B-cell precursor acute lymphoblastic leukemia (BCP-ALL) cells | Median 4.8 ng/mL (range 0.1-1000 ng/mL) | [7] |
Note: The potency of Calicheamicin is often evaluated in the context of antibody-drug conjugates (ADCs), where it is targeted to specific cancer cells. This can influence its effective concentration and cytotoxicity. Unconjugated Calicheamicin derivatives are known to be extremely potent, with effects observed at sub-picomolar concentrations.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the DNA cleavage activity of compounds like this compound and Calicheamicin.
Agarose (B213101) Gel Electrophoresis-Based DNA Cleavage Assay
This method is widely used to visualize and quantify DNA cleavage by analyzing the conversion of supercoiled plasmid DNA to nicked (single-strand break) and linear (double-strand break) forms.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound or Calicheamicin
-
Activating agent (e.g., NADPH for this compound, glutathione for Calicheamicin)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)
-
Loading Buffer (containing a tracking dye and a chelating agent like EDTA to stop the reaction)
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA (final concentration ~20 µM in base pairs), the desired concentration of this compound or Calicheamicin, and the reaction buffer.
-
Initiate the reaction by adding the appropriate activating agent (e.g., 1 mM final concentration). The total reaction volume is typically 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the loading buffer.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer and add the DNA stain.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA forms are well separated.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled, nicked, and linear DNA bands using densitometry software. The percentage of cleaved DNA can be calculated to determine the efficiency of the compound.[3]
-
Caption: Experimental workflow for the agarose gel-based DNA cleavage assay.
Fluorescence Resonance Energy Transfer (FRET)-Based DNA Cleavage Assay
This high-throughput assay provides real-time kinetic data on DNA cleavage. It utilizes a DNA oligonucleotide probe with a fluorophore and a quencher on opposite strands. Cleavage of the probe separates the pair, resulting in an increase in fluorescence.
Materials:
-
Custom-synthesized FRET DNA probe (a short double-stranded oligonucleotide with a specific recognition sequence, labeled with a fluorophore, e.g., FAM, and a quencher, e.g., Dabcyl)
-
This compound or Calicheamicin
-
Activating agent
-
Reaction Buffer
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare reaction mixtures containing the FRET DNA probe, varying concentrations of this compound or Calicheamicin, and the reaction buffer.
-
-
Initiate Reaction and Measurement:
-
Add the activating agent to initiate the cleavage reaction.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The rate of DNA cleavage can be determined from the initial slope of the fluorescence intensity versus time plot. These rates can be used to compare the cleavage efficiency of the compounds.
-
Caption: Principle of the FRET-based DNA cleavage assay.
Conclusion
Both this compound and Calicheamicin are highly potent DNA cleaving agents with significant potential in cancer therapy. Their distinct mechanisms of activation and DNA sequence recognition offer different avenues for drug design and development. While Calicheamicin is often cited as being more efficient in causing DNA strand breaks, the choice between these or other enediyne antibiotics for therapeutic applications will depend on various factors, including the specific cancer type, drug delivery strategies, and the desired toxicity profile. The experimental protocols detailed in this guide provide a solid foundation for researchers to conduct comparative studies and further elucidate the therapeutic potential of these remarkable molecules.
References
- 1. DNA cleavage assay [bio-protocol.org]
- 2. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. "Coupled Kinetic Analysis of Cleavage of DNA by Esperamicin and Caliche" by Hiroko Kishlkawa, Ying-Ping Jiang et al. [surface.syr.edu]
- 6. Studies on DNA-cleaving agents: computer modeling analysis of the mechanism of activation and cleavage of dynemicin-oligonucleotide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel calicheamicin-conjugated CD22 antibody inotuzumab ozogamicin (CMC-544) effectively kills primary pediatric acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Dynemicin P vs. Traditional Chemotherapy: A Comparative Guide for Researchers
A detailed analysis of the potent enediyne antibiotic, Dynemicin P, versus established chemotherapeutic agents, providing a quantitative and mechanistic comparison for cancer research and drug development professionals.
In the landscape of oncology, the quest for more effective and targeted cancer therapies is perpetual. While traditional chemotherapy agents have long been the cornerstone of cancer treatment, novel compounds with unique mechanisms of action continue to emerge. Among these, this compound, a member of the enediyne antibiotic family, has garnered significant attention for its extraordinary potency against cancer cells. This guide provides a comprehensive comparison between this compound and conventional chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel (B517696), with a focus on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional chemotherapy lies in their molecular interactions with cellular components, ultimately leading to cell death.
This compound: A Molecular Warhead Targeting DNA
This compound, and its close analog Dynemicin A, are hybrid molecules featuring an anthraquinone (B42736) core for DNA intercalation and an enediyne core that acts as a potent DNA-cleaving agent.[1][2] The mechanism is a sophisticated multi-step process:
-
DNA Intercalation: The planar anthraquinone portion of the molecule inserts itself into the minor groove of the DNA double helix.[1][2] This positions the reactive enediyne component in close proximity to the DNA backbone.
-
Reductive Activation: In the cellular environment, the molecule is activated by reducing agents like NADPH or thiol compounds such as glutathione.[1][2]
-
Bergman Cycloaromatization: This activation triggers a spontaneous Bergman cycloaromatization of the enediyne core, transforming it into a highly reactive p-benzyne diradical.[1]
-
DNA Cleavage: The potent p-benzyne diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks.[1][3] This irreparable damage triggers apoptosis, or programmed cell death.
Figure 1. Signaling pathway of this compound-induced cell death.
Traditional Chemotherapy: A Multi-pronged Assault on Cell Proliferation
Conventional chemotherapeutic agents disrupt cell division through various mechanisms, often targeting fundamental cellular processes.
-
Alkylating Agents (e.g., Cisplatin): These agents form covalent bonds with DNA, creating adducts that cross-link DNA strands.[4] This damage interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4][5]
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[4] This results in the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.[4] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[4]
-
Taxanes (e.g., Paclitaxel): This class of drugs targets microtubules, which are essential components of the mitotic spindle.[4] By stabilizing microtubules, paclitaxel prevents their dynamic instability, leading to mitotic arrest and subsequent cell death.[4][6]
Figure 2. Signaling pathways of traditional chemotherapy agents.
Quantitative Comparison of Cytotoxicity
The potency of an anticancer agent is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While direct, side-by-side comparative studies between this compound and traditional chemotherapy drugs are limited, the following tables summarize reported IC50 values for Dynemicin A (a close analogue) and common traditional chemotherapeutics against various cancer cell lines. It is crucial to note that these values are compiled from different studies, and experimental conditions may vary, affecting direct comparability.
Table 1: In Vitro Cytotoxicity of Dynemicin A
| Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|
| Molt-4 | T-cell Leukemia | Data in referenced image | [4] |
| P388 | Leukemia | Not specified | [4] |
| L1210 | Leukemia | Not specified | [4] |
| B16 | Melanoma | Not specified | [4] |
Table 2: In Vitro Cytotoxicity of Traditional Chemotherapy Drugs
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|---|
| Doxorubicin | A431 | Skin Carcinoma | ~0.1 | 120 | [4] |
| Doxorubicin | AMJ13 | Breast Cancer | 223.6 µg/ml | 72 | [4] |
| Doxorubicin | AC16 | Cardiac Cells | ~1.0 | 48 | [4] |
| Doxorubicin | MCF-7 | Breast Cancer | 17.44 ± 5.23 | Not specified | [7] |
| Doxorubicin | HeLa | Cervical Cancer | 1.45 ± 0.15 | Not specified | [7] |
| Cisplatin | A549 | Lung Cancer | 10.91 ± 0.19 | 24 | [4] |
| Cisplatin | A549 | Lung Cancer | 7.49 ± 0.16 | 48 | [4] |
| Cisplatin | SCaBER | Bladder Cancer | 26.25 | 72 | [4] |
| Cisplatin | RT4 | Bladder Cancer | 46.47 | 72 | [4] |
| Paclitaxel | SK-BR-3 | Breast Cancer | ~0.01 | 72 | [4] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~0.005 | 72 | [4] |
| Paclitaxel | T-47D | Breast Cancer | ~0.002 | 72 |[4] |
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the cytotoxicity and cellular effects of anticancer drugs.
Figure 3. A typical experimental workflow for in vitro evaluation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation.[4]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
-
Protocol:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, traditional chemotherapy drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the drugs). Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization and Absorbance Measurement: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells based on their DNA content at different stages of the cell cycle.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by adding them dropwise into cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 2 hours.[3]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing PI and RNase A (to prevent staining of RNA).[3]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to obtain a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.
-
Conclusion
This compound represents a highly potent class of antitumor agents with a distinct and powerful mechanism of action centered on direct DNA cleavage. Its efficacy, often observed at much lower concentrations than traditional chemotherapeutics, makes it a compelling candidate for further investigation and development, particularly in the context of targeted therapies and antibody-drug conjugates. In contrast, traditional agents like doxorubicin, cisplatin, and paclitaxel remain vital tools in oncology, each with well-characterized mechanisms and a broad spectrum of activity. For researchers and drug developers, understanding the nuanced differences in their mechanisms, cytotoxic profiles, and the experimental methods for their evaluation is paramount in advancing the fight against cancer. The data and protocols presented in this guide offer a foundational resource for the comparative assessment of these important anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Interactome Dynamics during Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dynemicin P vs. Traditional Antitumor Agents: A Comparative Analysis of Efficacy in Diverse Cancer Models
A detailed guide for researchers, scientists, and drug development professionals on the antitumor effects of Dynemicin P, benchmarked against established chemotherapeutic agents. This report synthesizes experimental data to provide an objective comparison of their performance across various cancer models.
Introduction
The quest for more potent and selective anticancer agents has led to the exploration of complex natural products. Among these, the enediyne antibiotic this compound, and its well-studied analogue Dynemicin A, have garnered significant attention for their extraordinary cytotoxicity against a broad spectrum of cancer cells.[1] This guide provides a comprehensive cross-validation of the antitumor effects of this compound in different cancer models, with a direct comparison to the widely used chemotherapeutic drug, doxorubicin (B1662922).
Mechanism of Action: A Tale of Two DNA Damaging Agents
This compound and doxorubicin, while both potent inducers of cancer cell death, employ distinct mechanisms to inflict DNA damage.
This compound: Precision DNA Cleavage
This compound's unique structure, featuring a hybrid of an anthraquinone (B42736) core and a reactive enediyne moiety, facilitates a highly specific and potent attack on DNA. The planar anthraquinone portion intercalates into the minor groove of the DNA double helix.[2] This strategic positioning allows the enediyne core, upon activation by reducing agents like NADPH or thiols, to undergo Bergman cyclization.[2] This reaction generates a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[2] This targeted DNA cleavage triggers a robust DNA Damage Response (DDR), ultimately leading to apoptosis.
Doxorubicin: A Multifaceted Assault
Doxorubicin, an anthracycline antibiotic, also intercalates into DNA, but its primary mode of action is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA tangles during replication and transcription. By trapping the topoisomerase II-DNA complex, doxorubicin induces double-strand breaks. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to cellular damage and apoptosis.
dot
Caption: A diagram illustrating the distinct mechanisms of action of this compound and Doxorubicin, both culminating in DNA damage and apoptosis.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Dynemicin A and doxorubicin across various cancer cell lines. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Dynemicin A
| Cell Line | Cancer Type | IC50 (µM) |
| Molt-4 | T-cell Leukemia | 0.001 |
| Uncialamycin Derivative 7a | Various | pM range |
| Uncialamycin Derivative 7b | Various | pM range (up to 2x more potent than 7a) |
Data sourced from studies on Dynemicin A and its analogs.[3][4]
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| PC3 | Prostate Cancer | 8.00 |
| A549 | Lung Cancer | 1.50 |
| HeLa | Cervical Cancer | 1.00 |
| LNCaP | Prostate Cancer | 0.25 |
| HCT116 | Colon Cancer | 24.30 (µg/ml) |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (µg/ml) |
| BFTC-905 | Bladder Cancer | 2.26 |
| MCF-7 | Breast Cancer | 2.50 |
| M21 | Skin Melanoma | 2.77 |
Data compiled from multiple studies investigating doxorubicin cytotoxicity.[1][2][3]
The data clearly indicates that Dynemicin A and its derivatives exhibit significantly lower IC50 values, often in the nanomolar to picomolar range, highlighting their exceptional potency compared to doxorubicin, which typically has IC50 values in the micromolar range.
In Vivo Antitumor Efficacy: Cross-Validation in Animal Models
The antitumor activity of Dynemicin A and doxorubicin has been evaluated in various murine cancer models. The data below provides a comparison of their efficacy in P388 leukemia and B16 melanoma models.
Table 3: In Vivo Antitumor Activity in P388 Leukemia Model
| Compound | Dosing Regimen | T/C (%)* | Outcome |
| Water-Soluble Dynemicin A Analog (10c) | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity compared to parent compounds. |
| Doxorubicin | Various | - | Effective against P388 leukemia, but with noted toxicity. |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100. A T/C% > 125 is generally considered significant antitumor activity. Data for Dynemicin A analog from a study on water-soluble derivatives.[3] Doxorubicin is a known active agent in this model.[5][6]
Table 4: In Vivo Antitumor Activity in B16 Melanoma Model
| Compound | Dosing Regimen | Outcome |
| Dynemicin A | Intraperitoneal or Intravenous | Significantly prolonged life-span of tumor-bearing mice. Specifically inhibited DNA synthesis. |
| Doxorubicin | Intravenous | Significantly delayed tumor growth. |
*Dynemicin A data from in vivo studies in mice.[1] Doxorubicin data from studies on B16-F10 melanoma cells.[4][7]
In both leukemia and melanoma models, Dynemicin A and its analogs have demonstrated significant life-prolonging effects and tumor growth inhibition.[1] While direct comparative studies with doxorubicin in the same experimental setting are limited, the available data suggests that Dynemicin A possesses potent in vivo antitumor activity.
Signaling Pathways: The DNA Damage Response
Both this compound and doxorubicin, by inducing DNA double-strand breaks, activate the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
dot
Caption: A simplified diagram of the DNA Damage Response pathway activated by this compound and doxorubicin, leading to cell cycle arrest and apoptosis.
Upon detection of double-strand breaks, ATM is activated, which in turn phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[2] If the damage is too severe, p53 can trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are outlines of key experimental protocols used in the evaluation of this compound and other antitumor agents.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The media is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[3]
dot
Caption: A flowchart outlining the key steps of the MTT assay for determining in vitro cytotoxicity.
In Vivo Murine P388 Leukemia Model
This model is used to evaluate the efficacy of anticancer agents against leukemia.
-
Tumor Implantation: DBA/2 mice are inoculated intraperitoneally (i.p.) with P388 leukemia cells.
-
Drug Administration: The test compound is administered i.p. or intravenously (i.v.) for a specified number of days, starting the day after tumor implantation.
-
Survival Monitoring: The survival time of the mice is recorded.
-
Data Analysis: The antitumor efficacy is expressed as the T/C (%).[6][8]
In Vivo Murine B16 Melanoma Model
This model is used to assess the efficacy of anticancer agents against solid tumors.
-
Tumor Implantation: C57BL/6 mice are injected subcutaneously (s.c.) or intravenously (i.v.) with B16 melanoma cells.
-
Tumor Growth and Treatment: For s.c. models, tumors are allowed to grow to a palpable size before treatment begins.
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., i.p. or i.v.).
-
Tumor Measurement and Survival: Tumor volume is measured periodically, and the survival of the mice is monitored.
-
Data Analysis: Antitumor efficacy is determined by comparing tumor growth and survival in treated versus control groups.[4][7]
Conclusion
This compound and its analogs represent a class of exceptionally potent antitumor agents with a distinct and precise mechanism of action centered on targeted DNA double-strand cleavage.[1] In vitro data consistently demonstrates their superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. In vivo studies in leukemia and melanoma models further support their significant therapeutic potential. While the broad-spectrum cytotoxicity of Dynemicins has historically limited their clinical application, ongoing research into targeted delivery systems, such as antibody-drug conjugates, holds promise for enhancing their tumor specificity and therapeutic index. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound in a clinical context.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo response of mitoxantrone and doxorubicin with dipyrone in parental and doxorubicin-resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo characterization of a doxorubicin resistant B16 melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between in vitro tumor stem cell assay and in vivo antitumor activity using the P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Dynemicin P and Neocarzinostatin
A Head-to-Head Comparison of Dynemicin P and Neocarzinostatin: A Guide for Researchers
In the realm of oncology research and drug development, enediyne antibiotics stand out for their exceptional potency in inducing DNA damage, leading to cancer cell death. This guide provides a detailed head-to-head comparison of two prominent members of this class: this compound and Neocarzinostatin. While data for this compound is limited, this comparison utilizes data from its close and well-studied analog, Dynemicin A, as a representative for the dynemicin family.
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, DNA cleavage capabilities, and cytotoxic activity, supported by experimental data.
At a Glance: Key Properties
| Feature | Dynemicin (represented by Dynemicin A) | Neocarzinostatin (NCS) |
| Origin | Isolated from the soil bacterium Micromonospora chersina[1][2] | Secreted by Streptomyces macromomyceticus[3] |
| Structure | A hybrid molecule with an anthraquinone (B42736) core and a 10-membered enediyne ring system[4][5][6] | Chromoprotein complex composed of a 113-amino acid apoprotein non-covalently bound to a labile nine-membered enediyne chromophore[3][7] |
| Active Component | The entire molecule, with the anthraquinone core aiding in DNA binding and the enediyne core responsible for cleavage[4][5] | The non-protein chromophore is the DNA-damaging agent[3][7] |
| Activation | Requires reductive activation by agents like NADPH or thiols to trigger a Bergman cyclization of the enediyne core[2][5][8] | The chromophore is released from the apoprotein and activated by thiol-containing molecules, such as glutathione (B108866), to initiate Bergman cyclization[3][7] |
| DNA Damage | Induces double-strand breaks in DNA[2][5] | Induces both single-strand and double-strand DNA breaks[3][7] |
Mechanism of Action: A Tale of Two DNA Cleavers
Both Dynemicin and Neocarzinostatin exert their cytotoxic effects through the induction of DNA strand scission, a process initiated by the generation of highly reactive diradical species.
Dynemicin's mechanism involves a dual-pronged assault. The planar anthraquinone moiety intercalates into the minor groove of B-DNA, positioning the enediyne "warhead" in close proximity to the DNA backbone[2][9]. Reductive activation then triggers a Bergman cycloaromatization, producing a p-benzyne diradical. This diradical is a potent hydrogen-abstracting agent, stripping hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks[2][5].
Neocarzinostatin's action begins with the release of its chromophore from the carrier apoprotein. This chromophore then binds to the minor groove of DNA[7]. A subsequent nucleophilic attack by a thiol-containing molecule, such as glutathione, activates the chromophore, leading to the formation of a diradical species. This reactive intermediate abstracts hydrogen atoms from the DNA sugar backbone, causing strand breaks[7].
Comparative mechanisms of action for Dynemicin and Neocarzinostatin.
DNA Cleavage Specificity
While both compounds target the DNA backbone, they exhibit different sequence preferences for cleavage.
-
Dynemicin: Shows a preferential cutting site on the 3' side of purine (B94841) bases, with a particular affinity for 5'-GC, 5'-GT, and 5'-AG sequences[9][10].
-
Neocarzinostatin: Primarily targets thymidine (B127349) (T) and adenine (B156593) (A) residues[7]. The presence of DNA bulges can create preferential targets for the NCS chromophore, with a 3-4 times higher binding affinity for bulge-containing duplexes compared to perfect hairpin duplexes[7].
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic compounds. Direct, side-by-side comparisons of this compound and Neocarzinostatin are limited in the public domain. The following table summarizes available data for Dynemicin A and Neocarzinostatin from various studies. It is important to note that direct comparison is challenging due to the use of different cell lines and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Dynemicin A | Molt-4 | T-cell leukemia | 0.03[4] |
| Neocarzinostatin | C6 | Rat glioma | 493.64[11] |
| Neocarzinostatin | U87MG | Human glioblastoma | 462.96[11] |
| Neocarzinostatin | NB41A3 | Murine neuroblastoma | Submicromolar[11] |
| Neocarzinostatin | SK-N-SH | Human neuroblastoma | Submicromolar[11] |
From the available data, Dynemicin A appears to be significantly more potent than Neocarzinostatin, exhibiting cytotoxic effects at picomolar concentrations, while Neocarzinostatin's efficacy is in the mid- to high-nanomolar range.
Cellular Response to DNA Damage
The DNA double-strand breaks induced by both Dynemicin and Neocarzinostatin trigger a robust DNA damage response (DDR) in cells. This signaling cascade can lead to cell cycle arrest, typically at the G2/M checkpoint, and ultimately, programmed cell death (apoptosis)[2][3].
Simplified DNA damage response pathway activated by Dynemicin and Neocarzinostatin.
Experimental Protocols
Plasmid DNA Cleavage Assay
This assay is used to visualize the ability of an enediyne to cause single- and double-strand breaks in DNA using agarose (B213101) gel electrophoresis.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Dynemicin or Neocarzinostatin
-
Activating agent (NADPH or a thiol for Dynemicin; a thiol like 2-mercaptoethanol (B42355) or glutathione for Neocarzinostatin)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Agarose
-
TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide)
-
6x DNA loading dye
Methodology:
-
Reaction Setup: In a microcentrifuge tube, incubate supercoiled plasmid DNA with varying concentrations of the enediyne antibiotic in the reaction buffer.
-
Activation: Add the appropriate activating agent to initiate the DNA cleavage reaction. Include a control reaction without the activating agent.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding 6x DNA loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis in TAE or TBE buffer.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator. The different forms of plasmid DNA (supercoiled, nicked circular, and linear) will be separated.
Workflow for a plasmid DNA cleavage assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to a cytotoxic compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Dynemicin or Neocarzinostatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the enediyne antibiotic for a specified duration (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Conclusion
Dynemicin and Neocarzinostatin are both exceptionally potent DNA-damaging agents with significant potential in cancer therapy. While they share a common enediyne core and a mechanism of action centered on diradical-mediated DNA cleavage, they differ in their molecular structure, activation requirements, and DNA sequence specificity. The available data suggests that Dynemicin A is significantly more cytotoxic than Neocarzinostatin. However, the indiscriminate cytotoxicity of many enediynes has historically limited their clinical use. The development of antibody-drug conjugates (ADCs) and other targeted delivery strategies continues to be a promising avenue to harness the potent cytotoxic power of these molecules while minimizing off-target effects[12]. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these fascinating natural products.
References
- 1. Dynemicin A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The crystal structure of DynF from the dynemicin-biosynthesis pathway of Micromonospora chersina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic activation of DNA cleavage by dynemicin A and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Dynemicin A Derivatives as Potential Cancer Chemotherapeutics by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Water-Soluble Dynemicin P Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of water-soluble analogs of Dynemicin P, a potent enediyne antitumor antibiotic. The development of water-soluble derivatives is a key strategy to enhance the therapeutic potential of highly potent but poorly soluble compounds, aiming to improve bioavailability and reduce toxicity. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: Comparative Antitumor Activity
The in vivo antitumor efficacy of water-soluble this compound analogs has been primarily evaluated in murine leukemia models. The data below, derived from preclinical studies, highlights the enhanced activity and reduced toxicity of these analogs compared to their parent compounds.
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | T/C (%)* | Outcome | Reference |
| 10c | Mice | P388 Leukemia | 1.25 mg/kg/day for 4 days | 222 | Enhanced in vivo antitumor activity and decreased toxicity compared to the parent compound.[1] | [1] |
| 10b, 14b | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[1] | [1] |
| 10d, 12d, 14d | Mice | P388 Leukemia | Not specified | Not specified | Enhanced in vivo antitumor activity and decreased toxicity.[1] |
*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100. A T/C value > 125% is considered significant antitumor activity.
Experimental Protocols
The evaluation of these water-soluble this compound analogs involved standard preclinical models to assess antitumor activity and toxicity.
In Vivo Antitumor Activity Assessment (Murine P388 Leukemia Model)
-
Animal Model: CDF1 mice were used for the P388 leukemia model.
-
Tumor Implantation: Mice were inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Drug Administration: The water-soluble this compound analogs were administered i.p. daily for four consecutive days, starting the day after tumor inoculation.
-
Efficacy Evaluation: The primary endpoint was the mean survival time of the treated mice compared to the control (vehicle-treated) group. The T/C percentage was calculated to determine the antitumor efficacy.
-
Toxicity Monitoring: Animal body weight was monitored as an indicator of systemic toxicity.
Mechanism of Action and Signaling Pathway
Dynemicin and its analogs exert their potent cytotoxic effects through a unique mechanism involving DNA damage. The core mechanism involves the bioreductive activation of the enediyne core, leading to the generation of a highly reactive diradical species that cleaves DNA, ultimately inducing programmed cell death (apoptosis).
Caption: Mechanism of action of this compound analogs.
Experimental Workflow
The preclinical evaluation of novel water-soluble this compound analogs typically follows a structured workflow from synthesis to in vivo testing.
Caption: Preclinical evaluation workflow for this compound analogs.
References
A Comparative Analysis of Signaling Pathways Activated by Dynemicin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by dynemicin analogues, a class of potent enediyne antitumor antibiotics. By examining their mechanism of action and the subsequent cellular responses, this document aims to be a comprehensive resource for professionals in oncology and drug discovery. The information is supported by available experimental data and provides detailed methodologies for key assays.
Introduction to Dynemicins
Dynemicins are naturally derived compounds produced by Micromonospora chersina[1][2]. They are well-known for their potent cytotoxic effects, which stem from a unique molecular structure that combines an anthraquinone (B42736) core and a reactive enediyne moiety[3][4]. This structure allows dynemicins to bind to DNA and cause double-strand breaks, ultimately leading to cell death[3]. While several analogues exist, Dynemicin A is the most extensively studied, and its mechanism of action is often used as a model for the entire class. Due to their high cytotoxicity, the clinical application of dynemicins has been limited, prompting research into creating more tumor-specific derivatives.
Mechanism of Action: A Unified Pathway of DNA Damage
The primary mechanism of action for dynemicin analogues is remarkably consistent across the class, involving a multi-step process that culminates in DNA cleavage.
-
DNA Intercalation : The planar anthraquinone portion of the dynemicin molecule intercalates into the minor groove of the DNA double helix. This initial binding is crucial for positioning the reactive enediyne core in close proximity to the DNA backbone.
-
Activation : Once bound to DNA, the dynemicin molecule is activated. This activation can occur through two primary mechanisms:
-
Reductive Activation : In the presence of reducing agents like NADPH or thiols, the molecule undergoes a reduction that initiates the subsequent chemical reactions. This can be catalyzed by enzymes such as ferredoxin-NADP+ reductase and xanthine (B1682287) oxidase.
-
Nucleophilic Activation : Nucleophiles can also trigger the activation cascade.
-
Light-Induced Activation : Interestingly, Dynemicin A can also be activated by visible light to induce DNA cleavage.
-
-
Bergman Cyclization : Activation triggers a Bergman cyclization of the enediyne core, which results in the formation of a highly reactive p-benzyne diradical.
-
Hydrogen Abstraction and DNA Cleavage : This potent diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to double-strand breaks.
This shared mechanism of direct DNA damage is the primary trigger for the downstream signaling pathways.
Signaling Pathways Activated by Dynemicin-Induced DNA Damage
The DNA double-strand breaks induced by dynemicins trigger a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damaged DNA, but if the damage is too severe, it initiates programmed cell death (apoptosis) or cell cycle arrest.
The primary orchestrators of the DDR are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Given that dynemicins cause double-strand breaks, the ATM pathway is the principal signaling cascade activated.
-
ATM Activation : ATM is recruited to the sites of double-strand breaks and is activated.
-
Downstream Signaling : Activated ATM phosphorylates a multitude of downstream targets, including:
-
p53 : A tumor suppressor protein that plays a central role in apoptosis and cell cycle arrest.
-
CHK2 : A checkpoint kinase that further propagates the signal to regulate the cell cycle.
-
Following ATM activation, the p53 protein is stabilized and activated, leading to a p53-dependent apoptotic pathway.
-
Transcriptional Activation : p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes, most notably members of the Bcl-2 family such as Bax .
-
Mitochondrial Pathway of Apoptosis : The upregulation of pro-apoptotic proteins like Bax leads to the intrinsic (mitochondrial) pathway of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Bax translocates to the mitochondria and induces MOMP.
-
Cytochrome c Release : This results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation : Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 . Caspase-9 then activates executioner caspases like caspase-3 , which carry out the dismantling of the cell.
-
In addition to apoptosis, dynemicin-induced DNA damage can also lead to cell cycle arrest, primarily at the G2/M checkpoint. This prevents cells with damaged DNA from proceeding through mitosis.
-
ATM/CHK2 Pathway : The ATM-CHK2 signaling axis plays a crucial role in this process by inactivating the Cdc25 phosphatase, which is required for entry into mitosis.
Comparative Data on Cellular Responses
While direct comparative studies on the signaling pathways of different dynemicin analogues are limited, the available data on their cytotoxic effects suggest a high degree of potency across the class. The following table summarizes the key cellular responses and involved proteins, which are generally conserved among dynemicins.
| Parameter | Dynemicin A | Dynemicin S & Other Analogues | Key Proteins Involved |
| Primary Cellular Effect | Cytotoxicity via DNA double-strand breaks | Assumed to be the same due to structural similarity | - |
| IC50 Range | pM to nM range in various cancer cell lines | Potent cytotoxicity observed | - |
| Primary Signaling Pathway | DNA Damage Response (ATM-p53 axis) | Presumed to be the same | ATM, p53, CHK2 |
| Apoptosis Induction | p53-dependent mitochondrial pathway | Presumed to be the same | Bax, Cytochrome c, Caspase-9, Caspase-3 |
| Cell Cycle Arrest | G2/M phase | Presumed to be the same | CHK2, Cdc25 |
Experimental Protocols
This protocol provides a method to assess the activation of the ATM and p53 signaling pathways in response to dynemicin treatment.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, A549) to 70-80% confluency.
-
Treat the cells with various concentrations of the dynemicin analogue (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 6, 12, 24 hours).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ATM (p-ATM), total ATM, phosphorylated p53 (p-p53), total p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
References
Safety Operating Guide
Proper Disposal of Dynemicin P: A Guide for Laboratory Professionals
Effective management and disposal of Dynemicin P, a potent cytotoxic compound, is critical for ensuring laboratory safety and environmental protection. As a member of the enediyne class of antitumor antibiotics, this compound's cellular toxicity necessitates stringent handling and disposal protocols.[1][2] This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to safely manage this compound waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to understand its hazardous nature. All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[1][3] Personnel must be thoroughly trained in handling cytotoxic compounds and be fully aware of the associated risks.[4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent dermal and respiratory exposure.[1] All PPE used while handling this compound should be considered contaminated and disposed of as cytotoxic waste.[3]
| PPE Component | Specification |
| Gloves | Double gloving with chemo-rated gloves is recommended. |
| Gown | A disposable, back-closing gown made of a low-permeability fabric. |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator should be used, especially when handling the powdered form or creating aerosols. |
| Footwear | Closed-toe shoes are required. |
Disposal Procedures for this compound Waste
The primary method for the disposal of cytotoxic waste is high-temperature incineration performed by a certified hazardous waste disposal service.[5] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain. [1][6]
Experimental Protocol for Waste Segregation and Packaging
Objective: To safely segregate and package all this compound contaminated waste for collection by a licensed hazardous waste disposal company.
Materials:
-
Clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[3][7]
-
Sealable, purple-colored cytotoxic waste bags.[5]
-
Hazardous waste labels.
Procedure:
-
Segregation at the Point of Generation: Immediately upon use, segregate all materials that have come into contact with this compound from other laboratory waste. This includes, but is not limited to:
-
Empty vials
-
Contaminated labware (e.g., pipette tips, syringes, flasks, tubing)
-
Used Personal Protective Equipment (PPE)
-
Spill cleanup materials
-
-
Solid Waste Disposal:
-
Place all contaminated solid waste into a designated, sealable, purple cytotoxic waste bag.[5]
-
Once the bag is three-quarters full, securely seal it.
-
Place the sealed bag into a rigid, leak-proof, and puncture-resistant cytotoxic waste container.[3][7] This container should be clearly marked with the cytotoxic symbol and the words "Cytotoxic Waste."[3]
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is compatible with the solvents used.
-
Clearly label the container as "Cytotoxic Liquid Waste" and list all chemical constituents.[1]
-
Securely close the container.
-
-
Sharps Disposal:
-
Labeling and Storage:
-
Properly label all waste containers with hazardous waste labels, ensuring all required information is completed.
-
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until collection by a certified hazardous waste transporter.[1]
-
Spill Management
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use absorbent pads to gently cover and contain the spill, working from the outside in.
-
Clean the Area: Carefully collect all absorbent materials and any contaminated debris and place them into a cytotoxic waste bag.[1] Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must be disposed of as cytotoxic waste.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Dynemicin P
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Dynemicin P, a potent anti-cancer enediyne drug. Adherence to these protocols is essential to mitigate the risks associated with this cytotoxic compound. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Communication
This compound and its analogues, such as Dynemicin A, are highly potent cytotoxic agents.[1][] Due to their mechanism of action, which involves DNA damage, they should be handled with extreme caution.[1] Assume that this compound is carcinogenic, mutagenic, and teratogenic. All personnel must be thoroughly trained on the risks and the procedures outlined in this document before handling the compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Reconstituting Powder | - Disposable Gown (solid front, back closure) - Double Gloving (chemotherapy-rated) - N95 or higher respirator - Full-face shield and safety goggles - Hair and shoe covers |
| Handling Solutions | - Disposable Gown (solid front, back closure) - Double Gloving (chemotherapy-rated) - Safety goggles - Hair and shoe covers |
| Administering to Cell Cultures | - Disposable Gown (solid front, back closure) - Double Gloving (chemotherapy-rated) - Safety goggles |
| Waste Disposal | - Disposable Gown (solid front, back closure) - Double Gloving (chemotherapy-rated) - N95 or higher respirator (if handling powdered waste) - Full-face shield and safety goggles - Shoe covers |
| Spill Cleanup | - Disposable Gown (solid front, back closure) - Double Gloving (chemotherapy-rated) - N95 or higher respirator - Full-face shield and safety goggles - Shoe covers |
Note: All PPE should be chemotherapy-rated.[3] Gloves should be changed regularly and immediately if contaminated.[4]
Operational Plan: Step-by-Step Handling Procedures
Preparation and Reconstitution
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment glove box. The work surface should be covered with a disposable, absorbent, plastic-backed liner.
-
Pre-Operational Check: Before starting, ensure all necessary materials, including PPE, waste containers, and spill kits, are readily available.
-
Weighing: Weighing of powdered this compound should be done within the containment of a BSC to minimize aerosol generation.
-
Reconstitution: Use a closed-system drug-transfer device (CSTD) if available. If not, use a syringe with a Luer-Lok™ fitting to prevent accidental disconnection. Slowly add the solvent to the vial, allowing the pressure to equalize by using a venting needle or a Chemo Dispensing Pin.
Spill Management
In the event of a spill, immediate and proper cleanup is critical to prevent exposure. A cytotoxic drug spill kit must be readily available in all areas where this compound is handled.
Spill Kit Contents
-
Appropriate PPE (as listed in the table above)
-
Absorbent, plastic-backed sheets or pads
-
Disposable scoop and scraper
-
Specific cytotoxic waste disposal bags and containers
-
Detergent solution
-
70% Isopropyl alcohol
Spill Cleanup Procedure
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Put on the full set of PPE from the spill kit.
-
Containment:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in.
-
Powders: Carefully cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Cleanup: Use the scoop and scraper to collect the absorbed material and any broken glass. Place all contaminated materials into the designated cytotoxic waste bag.
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[5]
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the cytotoxic waste bag.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Collection
-
Sharps: Needles, syringes, and broken glass must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated PPE, labware, and cleaning materials must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag (typically yellow or purple).[6]
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, shatter-proof, and clearly labeled cytotoxic liquid waste container.
Final Disposal
All cytotoxic waste must be handled by a licensed hazardous waste disposal service. The primary method of disposal for cytotoxic waste is high-temperature incineration.[6] Do not dispose of this compound waste via standard laboratory trash or sinks.
References
- 1. Dynemicin A - Wikipedia [en.wikipedia.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
